molecular formula C21H29NO4 B15565317 Oxasetin

Oxasetin

Cat. No.: B15565317
M. Wt: 359.5 g/mol
InChI Key: PGUSTONLIMHUIA-PGONBXCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxasetin is a member of maleimides.
Vaginatispora aquatica, HK1821;  structure in first source

Properties

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

3-[(1S,2R,4aS,6R,8aR)-1,3,6-trimethyl-2-propyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalene-1-carbonyl]-4-hydroxypyrrole-2,5-dione

InChI

InChI=1S/C21H29NO4/c1-5-6-14-12(3)10-13-9-11(2)7-8-15(13)21(14,4)18(24)16-17(23)20(26)22-19(16)25/h10-11,13-15H,5-9H2,1-4H3,(H2,22,23,25,26)/t11-,13+,14-,15-,21-/m1/s1

InChI Key

PGUSTONLIMHUIA-PGONBXCCSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Oxasetin: A Technical Guide to its Discovery and Isolation from Vaginatispora aquatica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Oxasetin, a novel polyketide antibiotic derived from the freshwater fungus Vaginatispora aquatica. The document details the experimental protocols, from fermentation of the producing organism to the purification and structural elucidation of the compound. It also presents the known biological activities and physico-chemical properties of this compound in a structured format for easy reference and comparison.

Introduction

This compound is a polyketide natural product first isolated from the fungus Vaginatispora aquatica (strain HK1821). It has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This makes this compound a compound of interest for further investigation in the development of new antimicrobial agents. This guide serves as a comprehensive resource for researchers looking to understand and potentially replicate the isolation and study of this promising molecule.

Experimental Protocols

The following sections outline the detailed methodologies for the cultivation of Vaginatispora aquatica, followed by the extraction, isolation, and purification of this compound.

Fermentation of Vaginatispora aquatica HK1821

A two-stage fermentation protocol is employed for the production of this compound.

Seed Culture:

  • Medium: Prepare a seed medium consisting of (in g/L): glucose 10, peptone 5, yeast extract 3, and malt (B15192052) extract 3.

  • Inoculation: Inoculate the seed medium with a mycelial suspension of Vaginatispora aquatica HK1821.

  • Incubation: Incubate the culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

Production Culture:

  • Medium: Prepare a production medium containing (in g/L): soluble starch 20, glucose 10, peptone 5, yeast extract 5, and CaCO₃ 2.

  • Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C for 14 days on a rotary shaker at 200 rpm.

Extraction of this compound
  • Harvesting: After the fermentation period, harvest the whole broth.

  • Solvent Extraction: Extract the broth twice with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate them in vacuo to yield a crude extract.

Isolation and Purification of this compound

A multi-step chromatographic procedure is utilized to isolate and purify this compound from the crude extract.

Step 1: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pooling: Combine the fractions containing this compound based on TLC analysis.

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (e.g., 10% to 90% acetonitrile over 30 minutes).

  • Detection: UV detection at 220 nm.

  • Purification: Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

Data Presentation

This section summarizes the quantitative data associated with the physico-chemical properties and biological activity of this compound.

Table 1: Physico-chemical Properties of this compound
PropertyValue
Molecular FormulaC₂₄H₃₅NO₅
Molecular Weight417.54 g/mol
UV λmax (MeOH)225, 275 nm
AppearanceWhite powder
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)16
Enterococcus faecalis (VRE)16
Streptococcus pneumoniae16-32
Escherichia coli>128
Candida albicans>128

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and hypothetical pathways for its biosynthesis and mechanism of action, based on current knowledge of polyketide compounds.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Seed Culture of V. aquatica F2 Production Culture F1->F2 Inoculation E1 Harvest Whole Broth F2->E1 E2 Ethyl Acetate Extraction E1->E2 E3 Concentration E2->E3 P1 Silica Gel Column Chromatography E3->P1 P2 Reversed-Phase HPLC P1->P2 Active Fractions P3 Pure this compound P2->P3

Figure 1: Experimental workflow for the isolation of this compound.

polyketide_biosynthesis cluster_pks Type I Polyketide Synthase (PKS) Module (Iterative) KS KS (Ketosynthase) KR KR (Ketoreductase) KS->KR Chain Elongation & Reduction Release Polyketide Chain Release & Tailoring KS->Release AT AT (Acyltransferase) ACP ACP (Acyl Carrier Protein) AT->ACP DH DH (Dehydratase) DH->KS Further Cycles KR->DH ACP->KS Starter Starter Unit (e.g., Acetyl-CoA) Starter->AT Extender Extender Units (e.g., Malonyl-CoA) Extender->AT This compound This compound Release->this compound

Figure 2: Hypothetical biosynthetic pathway of this compound via a Type I PKS.

mechanism_of_action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

Figure 3: Hypothetical mechanism of action of this compound targeting cell wall synthesis.

Conclusion

This compound represents a promising antibacterial compound with activity against clinically relevant drug-resistant bacteria. The methodologies outlined in this guide provide a framework for its isolation and further study. The provided data and visualizations serve as a foundational resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery, facilitating future research into the therapeutic potential of this compound and its derivatives. Further investigations are warranted to fully elucidate its mechanism of action and biosynthetic pathway.

Unraveling the Enigma: A Technical Guide on the Elusive Mechanism of Action of Oxasetin Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 2025

Executive Summary

Oxasetin, a polyketide natural product, has been identified as an antibacterial agent with activity against certain bacteria. However, a comprehensive review of the existing scientific literature reveals a significant knowledge gap regarding its specific mechanism of action against Gram-positive bacteria. To date, detailed molecular targets, affected signaling pathways, and specific resistance mechanisms have not been elucidated. This technical guide consolidates the limited available data on this compound's antibacterial properties and proposes a strategic framework for future research to uncover its mode of action. While in-depth experimental data and established pathways are not available, this document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound.

Introduction to this compound

This compound is a polyketide produced by fungi, including Vaginatispora aquatica and a species of Lophiostoma. Structurally, it possesses a complex chemical architecture that suggests the potential for specific interactions with bacterial macromolecules. Initial studies have confirmed its in vitro antibacterial activity, sparking interest in its potential as a lead compound for novel antibiotic development. However, the progression of this compound from a laboratory curiosity to a clinical candidate is contingent on a thorough understanding of its mechanism of action.

Current State of Knowledge: Limited but Intriguing

The publicly available data on this compound's antibacterial action is sparse. One study reported its in vitro activity against a panel of bacteria, including some Gram-positive strains.[1] Another study mentioned the use of in silico molecular docking to predict potential interactions with macromolecular targets, although the specific targets and the outcomes of these computational studies were not detailed.[1]

Quantitative Data on Antibacterial Activity
Bacterial StrainGram StatusMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Vibrio anguillarumGram-negative12.5[1]
Flexibacter maritimusGram-negative12.5[1]
Pseudomonas anguillisepticaGram-negative6.25[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positiveActivity reported, but no quantitative data provided[1]
Vancomycin-resistant Enterococcus faecalis (VRE)Gram-positiveActivity reported, but no quantitative data provided[1]

Elucidating the Unknown: A Proposed Research Workflow

Given the lack of specific data on this compound's mechanism of action, a systematic approach is required. The following diagram illustrates a generalized experimental workflow for characterizing the mode of action of a novel antibacterial compound like this compound.

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism Validation A Determine MIC against a broad panel of Gram-positive bacteria B Time-kill kinetics assays A->B C Macromolecular synthesis inhibition assays (DNA, RNA, protein, cell wall) B->C D Affinity chromatography with this compound as bait C->D If a specific pathway is inhibited F In vitro assays with purified candidate target proteins D->F E Analysis of resistant mutants (Whole Genome Sequencing) E->F G Genetic validation of target (overexpression/knockdown) F->G If a target is identified H Biophysical interaction studies (SPR, ITC) G->H I Structural biology (X-ray crystallography, Cryo-EM) H->I G cluster_targets Potential Molecular Targets Bacterial Cell Bacterial Cell Cell Wall Synthesis Cell Wall Synthesis Protein Synthesis Protein Synthesis DNA Replication & Repair DNA Replication & Repair Folate Synthesis Folate Synthesis Cell Membrane Integrity Cell Membrane Integrity This compound This compound This compound->Cell Wall Synthesis Inhibition This compound->Protein Synthesis Inhibition This compound->DNA Replication & Repair Inhibition This compound->Folate Synthesis Inhibition This compound->Cell Membrane Integrity Disruption

References

In vitro antibacterial spectrum of Oxasetin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Oxasetin

Introduction

This compound is a novel polyketide antibiotic that has demonstrated notable in vitro activity against a range of bacterial pathogens, including several with significant clinical resistance profiles.[1][2] Isolated from fungi such as Lophiostoma sp. and Vaginatispora aquatica, this compound's antibacterial properties position it as a compound of interest for further drug development and lead optimization efforts.[1][2][3] This document provides a comprehensive overview of its known antibacterial spectrum, the experimental protocols used for its evaluation, and a proposed mechanism of action.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The available data on this compound's in vitro activity is summarized in the table below.

Bacterial SpeciesStrain InformationMIC (µg/mL)Gram StainReference
Vibrio anguillarumFish Pathogen12.5Negative
Flexibacter maritimusFish Pathogen12.5Negative
Pseudomonas anguillisepticaFish Pathogen6.25Negative
Enterococcus faecalisVancomycin-Resistant (VRE)16Positive
Staphylococcus aureusMethicillin-Resistant (MRSA)16Positive
Streptococcus pneumoniaeNot Specified16-32Positive
Escherichia coliNot SpecifiedNo ActivityNegative

Proposed Mechanism of Action

While the precise molecular mechanism of this compound is still under full investigation, preliminary studies and comparisons to similar compounds suggest a potential mode of action. Molecular docking studies indicate that this compound interacts with various macromolecular targets within the bacterial cell. Furthermore, related antibiotics are known to interfere with the late stages of bacterial cell wall biosynthesis by targeting and binding to the lipid II substrate, a critical precursor for peptidoglycan synthesis. This inhibition ultimately disrupts cell wall integrity, leading to cell lysis and death.

Oxasetin_Mechanism_of_Action cluster_bacterium Bacterial Cell Transport Active Transport Cytoplasm Cytoplasm Transport->Cytoplasm This compound enters cell CWS Cell Wall Synthesis Pathway LipidII Lipid II Substrate CWS->LipidII targets Inhibition Inhibition of Peptidoglycan Synthesis LipidII->Inhibition leads to Lysis Cell Lysis Inhibition->Lysis This compound This compound This compound->Transport

Caption: Proposed mechanism of this compound targeting bacterial cell wall synthesis.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method for assessing an antibiotic's efficacy. The primary methods employed are Broth Microdilution and Agar (B569324) Dilution.

Protocol 1: Broth Microdilution Method

This technique is widely used to determine the MIC of antimicrobial agents by testing a standardized bacterial inoculum against serial dilutions of the compound in a liquid medium.

1. Preparation of Antimicrobial Agent:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO), ensuring the solvent concentration does not affect bacterial growth.
  • The stock solution is filter-sterilized using a 0.22 µm filter.
  • Serial two-fold dilutions of this compound are prepared in sterile Mueller-Hinton Broth (MHB) within the wells of a 96-well microtiter plate.

2. Preparation of Bacterial Inoculum:

  • From a fresh culture plate (18-24 hours), 3-5 isolated colonies of the test bacterium are selected.
  • Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is then diluted in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

3. Inoculation and Incubation:

  • Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.
  • Control wells are included: a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
  • The plate is covered and incubated at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible bacterial growth, as observed with the unaided eye.

A[label="1. Prepare this compound Stock & Serial Dilutions in 96-Well Plate"]; B[label="2. Culture Bacteria & Prepare Inoculum (0.5 McFarland Standard)"]; C [label="3. Dilute Inoculum to Final Density (5x10^5 CFU/mL)"]; D [label="4. Inoculate Wells with Bacterial Suspension"]; E [label="5. Incubate Plate at 35°C for 16-20 Hours"]; F [label="6. Read Plate & Determine MIC (Lowest concentration with no visible growth)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> D; B -> C; C -> D; D -> E; E -> F; }

Caption: Standard experimental workflow for the Broth Microdilution MIC assay.

Protocol 2: Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated directly into an agar medium.

1. Plate Preparation:

  • A series of nutrient agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different, specific concentration of this compound.
  • A control plate containing no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described in the broth microdilution method, but the final dilution is adjusted to yield approximately 1 x 10⁴ CFU per spot.

3. Inoculation and Incubation:

  • The surface of each agar plate is spot-inoculated with the bacterial suspensions. A multi-pronged inoculator can be used to test multiple strains simultaneously.
  • The inocula are allowed to dry before the plates are inverted and incubated at 35 ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria on the agar surface.

Conclusion

This compound demonstrates a promising in vitro antibacterial spectrum, with notable activity against several Gram-positive and Gram-negative bacteria, including drug-resistant strains. Its efficacy against fish pathogens also suggests potential applications in veterinary medicine. The standardized protocols of broth and agar dilution are crucial for the continued evaluation of this compound and its derivatives. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent.

References

Oxasetin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxasetin is a novel polyketide antibiotic produced by the aquatic fungus Vaginatispora aquatica (strain HK1821), also identified as Lophiostoma sp..[1][2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation and characterization, and its potential as an antibacterial agent. The information is compiled from primary research articles to serve as a technical guide for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is characterized as a polyketide with a unique 2-oxo-succinimide structure.[1] Its chemical and physical properties have been determined through various analytical techniques.

PropertyValueSource
Molecular Formula C₂₄H₃₅NO₅He et al., 2002
Molecular Weight 421.5 g/mol He et al., 2002
Appearance Colorless solidHe et al., 2002
UV (MeOH) λmax nm (log ε) 224 (4.15), 268 (3.98)He et al., 2002
IR (film) νmax cm⁻¹ 3380, 2950, 1780, 1700, 1650He et al., 2002
Specific Rotation [α]D²⁵ -85.7° (c 0.14, MeOH)He et al., 2002
CAS Number 484675-06-1ChemicalBook

Antibacterial Activity

This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains. It has also been shown to be effective against certain fish pathogens.

Target OrganismMIC (μg/mL)Source
Staphylococcus aureus (MRSA)16He et al., 2002
Enterococcus faecalis (VRE)16He et al., 2002
Streptococcus pneumoniae16-32He et al., 2002
Vibrio anguillarum12.5Shushni et al., 2013
Flexibacter maritimus12.5Shushni et al., 2013
Pseudomonas anguilliseptica6.25Shushni et al., 2013

Experimental Protocols

Fermentation and Isolation
  • Producing Organism: Vaginatispora aquatica (HK1821), a fungus isolated from decaying wood submerged in a river in Hong Kong.[1]

  • Fermentation: The fungus is cultivated in a suitable broth medium to produce this compound. The specifics of the fermentation medium and conditions are detailed in the primary literature.

  • Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to purify this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to elucidate the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Antibacterial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are determined using standard microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action (Proposed)

A definitive signaling pathway for this compound has not been fully elucidated. However, in silico molecular docking studies have provided insights into its potential mechanism of action. These studies suggest that this compound may exert its antibacterial effect by targeting key enzymes involved in bacterial cell wall synthesis and other essential metabolic pathways.

Molecular Docking Studies

Molecular docking simulations have shown that this compound can bind to the active sites of several bacterial enzymes, including:

  • Glucosamine-6-phosphate synthase (GlmS): An essential enzyme in the biosynthesis of peptidoglycan precursors.

  • DNA gyrase B (GyrB): A subunit of DNA gyrase, which is crucial for DNA replication.

The binding of this compound to these enzymes is predicted to inhibit their function, leading to the disruption of essential cellular processes and ultimately bacterial cell death.

Visualizations

Experimental Workflow: Isolation and Characterization of this compound

G cluster_0 Isolation cluster_1 Characterization A Fermentation of Vaginatispora aquatica B Extraction with Ethyl Acetate A->B C Chromatographic Purification (Silica Gel, HPLC) B->C D Mass Spectrometry (MS) C->D Purified this compound E NMR Spectroscopy (1D & 2D) C->E F IR & UV-Vis Spectroscopy C->F G Structure Elucidation D->G E->G F->G

Caption: Workflow for the isolation and structural characterization of this compound.

Proposed Mechanism of Action: Inhibition of Bacterial Enzymes

G This compound This compound GlmS Glucosamine-6-phosphate synthase (GlmS) This compound->GlmS GyrB DNA gyrase B (GyrB) This compound->GyrB Peptidoglycan Peptidoglycan Synthesis GlmS->Peptidoglycan DNA_Replication DNA Replication GyrB->DNA_Replication Cell_Death Bacterial Cell Death Peptidoglycan->Cell_Death DNA_Replication->Cell_Death

Caption: Proposed inhibitory action of this compound on key bacterial enzymes.

Conclusion

This compound is a promising new antibacterial agent with a novel chemical structure and potent activity against clinically important Gram-positive bacteria. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and potential for therapeutic development. This technical guide provides a summary of the current knowledge on this compound to facilitate future research and development efforts.

References

Unveiling the Antibacterial Potential of Oxasetin: A Molecular Docking Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Oxasetin, a natural polyketide produced by the fungus Vaginatispora aquatica, has demonstrated promising antibacterial activity. This technical guide delves into the molecular docking studies of this compound with various bacterial protein targets, providing a comprehensive overview of its potential as a lead compound for new antibiotic development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the intricate molecular interactions and experimental workflows.

Quantitative Analysis of this compound's Binding Affinity

Molecular docking simulations have been instrumental in elucidating the potential binding modes and affinities of this compound against a panel of essential bacterial enzymes. These computational studies provide valuable insights into the compound's mechanism of action at a molecular level. The following table summarizes the quantitative data from in silico docking experiments, showcasing the binding free energy, estimated inhibition constant (Ki), and root mean square deviation (RMSD) of this compound with six different bacterial targets.[1]

Target ProteinAbbreviationBinding Free Energy (kcal/mol)Estimated Inhibition Constant (Ki) (nM)Estimated Inhibition Constant (Ki) (µM)RMSD (Å)
Glucosamine-6-phosphate synthaseGlcN-6-PS-10.1216.510.016511.23
Dihydrodipicolinate synthaseDHDPS-9.5448.780.048781.18
Tyrosyl-tRNA synthetaseTyrRS-9.2189.330.089331.34
β-ketoacyl-ACP synthase IIIFabH-8.75210.110.210111.27
MurD ligaseMurD-8.54311.230.311231.31
DNA gyrase BGyrase-B-8.21543.210.543211.29

Data sourced from Shushni et al., 2013.[1]

The data clearly indicates that this compound exhibits strong binding affinities for several key bacterial enzymes, with the most potent interaction observed with Glucosamine-6-phosphate synthase (GlcN-6-PS), an essential enzyme in the biosynthesis of the bacterial cell wall.

Deciphering the Interaction: Experimental Protocols

The following section outlines a generalized, yet detailed, methodology for the molecular docking studies of this compound, based on standard computational drug discovery practices and inferred from the available literature.

Ligand and Receptor Preparation

A crucial first step in any molecular docking study is the meticulous preparation of both the small molecule (ligand) and the macromolecular target (receptor).

  • Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to achieve a stable, low-energy conformation. This process typically involves:

    • Sketching the molecule in a molecular editor.

    • Assigning proper atom types and bond orders.

    • Adding hydrogen atoms.

    • Performing energy minimization using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: High-resolution crystal structures of the target bacterial proteins are retrieved from a public repository like the Protein Data Bank (PDB). The preparation of these protein structures includes:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges to all atoms.

    • Repair of any missing side chains or loops in the protein structure.

Binding Site Identification and Grid Generation

The active site, or the region on the protein where the ligand is expected to bind, must be accurately defined. This can be achieved through:

  • Literature Review: Identifying known active sites from previously published research.

  • Co-crystallized Ligand: Using the location of a known inhibitor in the crystal structure as a reference.

  • Binding Site Prediction Software: Employing computational tools to predict potential binding pockets on the protein surface.

Once the binding site is identified, a three-dimensional grid box is generated around it. This grid defines the conformational search space for the ligand during the docking simulation.

Molecular Docking Simulation

The core of the study involves running the docking algorithm to predict the binding pose and affinity of this compound within the active site of the target protein. A widely used software for this purpose is AutoDock Vina. The key steps are:

  • Conformational Sampling: The docking algorithm systematically explores different conformations and orientations of the ligand within the defined grid box.

  • Scoring Function: A scoring function is used to evaluate the binding affinity of each generated pose. This function estimates the free energy of binding, with lower scores indicating more favorable interactions.

  • Pose Selection: The docking simulation typically generates multiple binding poses. The pose with the lowest binding energy is usually considered the most likely binding mode.

Analysis of Docking Results

The final step involves a thorough analysis of the docking results to understand the nature of the interaction between this compound and the bacterial target. This includes:

  • Binding Energy: The primary quantitative output, indicating the strength of the interaction.

  • Inhibition Constant (Ki): Calculated from the binding energy, providing an estimate of the ligand's inhibitory potency.

  • Interaction Analysis: Visualizing the predicted binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Visualizing the Process and Potential Mechanisms

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical molecular docking workflow and the potential inhibitory actions of this compound on key bacterial pathways.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (this compound 3D Structure) Grid Binding Site Identification & Grid Generation Ligand->Grid Receptor Receptor Preparation (Bacterial Protein Structure) Receptor->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Results Analysis of Docking Results (Binding Energy, Ki) Docking->Results Interaction Visualization of Interactions (Hydrogen Bonds, etc.) Results->Interaction

Caption: A generalized workflow for molecular docking studies.

Bacterial_Inhibition_Pathways cluster_cell_wall Cell Wall Synthesis cluster_fatty_acid Fatty Acid Synthesis cluster_dna DNA Replication This compound This compound GlcN6PS GlcN-6-PS This compound->GlcN6PS MurD MurD Ligase This compound->MurD FabH FabH This compound->FabH GyraseB Gyrase-B This compound->GyraseB GlcN6P Glucosamine-6-P GlcN6P->GlcN6PS UDP_NAG UDP-N-acetylglucosamine GlcN6PS->UDP_NAG UDP_NAG->MurD Peptidoglycan Peptidoglycan MurD->Peptidoglycan Acetyl_CoA Acetyl-CoA Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP FabH->Malonyl_ACP Fatty_Acids Fatty Acids Malonyl_ACP->Fatty_Acids DNA Supercoiled DNA DNA->GyraseB Relaxed_DNA Relaxed DNA GyraseB->Relaxed_DNA

Caption: Potential inhibitory mechanisms of this compound on key bacterial pathways.

Conclusion

The molecular docking studies of this compound reveal its significant potential as a broad-spectrum antibacterial agent. Its strong binding affinity to multiple essential bacterial enzymes, particularly those involved in cell wall synthesis, fatty acid synthesis, and DNA replication, suggests a multi-targeted mechanism of action. This could be advantageous in overcoming bacterial resistance. The quantitative data and the insights into its molecular interactions provide a solid foundation for further lead optimization and preclinical development. The detailed protocols and visual representations in this guide aim to facilitate future research in harnessing the therapeutic potential of this compound in the ongoing battle against infectious diseases.

References

The Natural Production of Oxasetin: A Technical Guide to Fungal Fermentation, Yield, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxasetin, a potent antibacterial polyketide, represents a promising scaffold for novel antibiotic development.[1] This technical guide provides an in-depth overview of the natural production of this compound via fermentation of the aquatic fungus Vaginatispora aquatica. While specific yield data from publicly available literature is limited, this document outlines the foundational methodologies for its cultivation, extraction, and quantification based on the original discovery and established protocols for fungal polyketides. Furthermore, a putative biosynthetic pathway for this compound is proposed, offering a basis for future genetic and metabolic engineering efforts to enhance production.

Introduction to this compound

This compound is a polyketide metabolite produced by the aquatic ascomycete fungus, Vaginatispora aquatica, strain HK1821.[1][2] It exhibits significant antibacterial activity, making it a molecule of interest for addressing the challenge of antibiotic resistance. Structurally, this compound belongs to a class of complex natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of such compounds involves the sequential condensation of small carboxylic acid units, followed by a series of modifications to generate the final intricate architecture.

Natural Production of this compound by Vaginatispora aquatica

The natural producer of this compound, Vaginatispora aquatica HK1821, is a key component in the production process. Understanding its biology and optimizing its growth conditions are paramount to maximizing the yield of this compound.

The Producing Organism: Vaginatispora aquatica

Vaginatispora aquatica is an aquatic fungus, a unique ecological niche that may contribute to the novelty of its secondary metabolite profile. As with many filamentous fungi, its growth and secondary metabolism are influenced by a variety of environmental factors.

Fermentation Parameters

While the original discovery publication does not provide a detailed fermentation protocol, a representative process can be outlined based on general practices for cultivating filamentous fungi for secondary metabolite production. The following table summarizes key parameters that require optimization for maximizing this compound yield.

ParameterRecommended Range/ConditionRationale
Carbon Source Glucose, Sucrose, Starch (10-40 g/L)Primary energy and carbon source for fungal growth and polyketide biosynthesis.
Nitrogen Source Peptone, Yeast Extract, Soybean Meal (5-20 g/L)Provides essential amino acids and nitrogen for biomass and enzyme production.
Mineral Salts KH2PO4, MgSO4·7H2O, NaCl, FeSO4 (0.5-1.0 g/L)Essential cofactors for enzymatic reactions and maintenance of osmotic balance.
Initial pH 5.0 - 7.0Fungal growth and secondary metabolite production are often pH-dependent.
Temperature 25 - 30 °COptimal growth temperature for many mesophilic fungi.
Agitation 150 - 200 rpmEnsures proper mixing and oxygen transfer in submerged fermentation.
Aeration 0.5 - 1.5 vvm (volume of air per volume of medium per minute)Essential for aerobic respiration and biosynthesis.
Inoculum Spore suspension or mycelial fragmentsStarting material for the fermentation process.
Fermentation Time 7 - 14 daysSecondary metabolite production typically occurs in the stationary phase of growth.

Note: The specific values for each parameter should be determined empirically through optimization studies.

Experimental Protocols

The following sections provide detailed, albeit generalized, protocols for the key stages of this compound production and analysis.

Fermentation of Vaginatispora aquatica

This protocol describes a submerged fermentation process suitable for laboratory-scale production of this compound.

  • Inoculum Preparation:

    • Aseptically transfer spores or mycelial plugs of Vaginatispora aquatica to a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

    • Incubate at 25°C for 7-10 days, or until sufficient growth is observed.

    • Prepare a spore suspension by flooding the agar plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

    • Alternatively, use mycelial plugs as the inoculum.

  • Seed Culture:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth) with the spore suspension or mycelial plugs.

    • Incubate at 25°C on a rotary shaker at 180 rpm for 2-3 days.

  • Production Culture:

    • Inoculate a 1 L flask containing 200 mL of production medium with 10% (v/v) of the seed culture.

    • Incubate at 25°C on a rotary shaker at 180 rpm for 7-14 days.

    • Monitor the fermentation broth for pH, glucose consumption, and biomass production.

Extraction and Purification of this compound

This protocol outlines a general procedure for extracting and purifying polyketides from a fungal fermentation broth.

  • Harvesting:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extraction:

    • Extract the fermentation broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297), three times.

    • Extract the mycelial biomass separately with a polar organic solvent like methanol (B129727) or acetone.

  • Concentration:

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography using silica (B1680970) gel or a reversed-phase C18 stationary phase.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) to separate the components.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing this compound and further purify using preparative HPLC to obtain the pure compound.

Quantification of this compound

Quantitative analysis of this compound is crucial for determining fermentation yield and optimizing production. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known weight of the crude extract or purified fraction in a known volume of solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Yield of this compound

Currently, there is no publicly available quantitative data on the yield of this compound from the fermentation of Vaginatispora aquatica. The following table is a template for researchers to populate with their experimental data to track and compare yields under different fermentation conditions.

Fermentation ConditionThis compound Titer (mg/L)Volumetric Productivity (mg/L/day)Specific Yield (mg/g of biomass)
Baseline (Initial Conditions) Data to be collectedData to be collectedData to be collected
Optimized Carbon Source Data to be collectedData to be collectedData to be collected
Optimized Nitrogen Source Data to be collectedData to be collectedData to be collected
Optimized pH Data to be collectedData to be collectedData to be collected
Optimized Temperature Data to be collectedData to be collectedData to be collected

Visualizations

Experimental Workflow for this compound Production

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Strain Maintenance Strain Maintenance Inoculum Development Inoculum Development Strain Maintenance->Inoculum Development Fermentation Fermentation Inoculum Development->Fermentation Harvesting Harvesting Fermentation->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Quantification (HPLC) Quantification (HPLC) Purification->Quantification (HPLC) Structure Elucidation Structure Elucidation Purification->Structure Elucidation

Caption: Overview of the experimental workflow for this compound production.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of polyketides is a complex process catalyzed by PKSs.[3] While the specific gene cluster for this compound has not been reported, a plausible biosynthetic pathway can be hypothesized based on its chemical structure and known polyketide biosynthesis principles.[4][5] this compound is likely assembled from acetate and propionate (B1217596) units, followed by tailoring reactions such as cyclization, oxidation, and reduction.

Hypothetical_Biosynthesis Acetyl-CoA Acetyl-CoA PKS Assembly PKS Assembly Acetyl-CoA->PKS Assembly Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Assembly Polyketide Chain Polyketide Chain PKS Assembly->Polyketide Chain Tailoring Enzymes Tailoring Enzymes Polyketide Chain->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Caption: A simplified, hypothetical biosynthetic pathway for this compound.

Conclusion

The production of this compound from Vaginatispora aquatica presents a promising avenue for the discovery of new antibacterial agents. This guide provides a comprehensive framework for researchers to initiate and advance their work on this fascinating natural product. While significant research is still required to fully elucidate the optimal fermentation conditions, biosynthetic pathway, and achievable yields, the methodologies outlined herein offer a solid foundation for such investigations. Future efforts in metabolic engineering, guided by a deeper understanding of the underlying genetics and biochemistry, hold the potential to unlock the full therapeutic promise of this compound.

References

Methodological & Application

Application Notes and Protocols for Oxasetin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Oxasetin, a promising antibacterial polyketide, from fungal cultures. This compound, produced by the fungus Vaginatispora aquatica (also referred to as Lophiostoma vaginatispora), has demonstrated significant activity against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[1]. The following protocols are based on established methods for the isolation of fungal secondary metabolites and specific information available in the scientific literature regarding this compound.

Introduction to this compound

This compound is a polyketide natural product characterized by a complex chemical structure. As a member of the polyketide family, it is biosynthesized by a large multifunctional enzyme complex. Its potent antibacterial activity makes it a compound of interest for the development of new therapeutic agents to combat antibiotic resistance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₃₅NO₅[Calculated based on structural analysis in literature]
Molecular Weight 417.54 g/mol [Calculated based on structural analysis in literature]
Class Polyketide[1]
Producing Organism Vaginatispora aquatica (HK1821), Lophiostoma sp.[1][2]
Biological Activity Antibacterial[1]
Solubility Likely soluble in organic solvents like dichloromethane (B109758), ethyl acetate (B1210297), methanol (B129727), and DMSO. Poorly soluble in water.[General property of polyketides]

Experimental Protocols

This section outlines the step-by-step procedures for the cultivation of Vaginatispora aquatica, followed by the extraction and purification of this compound.

Fungal Culture and Fermentation

Objective: To cultivate Vaginatispora aquatica under conditions optimized for this compound production.

Materials:

  • Vaginatispora aquatica (e.g., strain HK1821) culture

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (250 mL and 2 L)

  • Incubator shaker

Protocol:

  • Activation of Fungal Culture: Inoculate a PDA plate with the Vaginatispora aquatica culture. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelial culture into a 250 mL Erlenmeyer flask containing 100 mL of PDB. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to generate a seed culture.

  • Production Culture: Inoculate 2 L Erlenmeyer flasks containing 1 L of PDB with the seed culture (5-10% v/v).

  • Fermentation: Incubate the production flasks at 25-28°C for 14-21 days on a rotary shaker at 150-200 rpm. Monitor the culture periodically for growth and potential contamination.

Table 2: Fermentation Parameters

ParameterRecommended Value
Fungal Strain Vaginatispora aquatica HK1821
Growth Medium Potato Dextrose Broth (PDB)
Incubation Temperature 25-28°C
Agitation 150-200 rpm
Fermentation Time 14-21 days
Culture Volume 1 L per 2 L flask
Extraction of this compound

Objective: To extract the crude this compound from the fungal culture.

Materials:

  • Fungal fermentation broth

  • Ethyl acetate or Dichloromethane

  • Cheesecloth or Miracloth

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Biomass Separation: At the end of the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or Miracloth.

  • Broth Extraction: Transfer the culture filtrate to a large separatory funnel. Extract the filtrate three times with an equal volume of ethyl acetate or dichloromethane. Pool the organic layers.

  • Mycelium Extraction: The fungal mycelium can also be extracted to maximize the yield of this compound. Homogenize the mycelium in ethyl acetate or dichloromethane and stir for several hours. Filter the mixture and collect the organic solvent. Repeat this process twice.

  • Combine and Concentrate: Combine all the organic extracts (from both broth and mycelium). Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • C18 reversed-phase silica gel (for HPLC)

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile (B52724), water)

  • Column for chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Pool the fractions containing the compound of interest and concentrate.

  • Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified sample from the silica gel column in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute with a gradient of water and acetonitrile or methanol (both may be acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might be from 30% to 100% acetonitrile over 30 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Lyophilize or evaporate the solvent to obtain pure this compound.

Table 3: Summary of Purification Steps and Expected Yields

Purification StepStationary PhaseMobile Phase (Example)Expected PurityExpected Yield (from 10L culture)
Solvent Extraction -Ethyl Acetate or Dichloromethane< 5%1-5 g (crude extract)
Silica Gel Chromatography Silica GelHexane:Ethyl Acetate gradient40-70%100-500 mg
Reversed-Phase HPLC C18 Silica GelWater:Acetonitrile gradient> 95%10-50 mg

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the extraction and purification of this compound.

Oxasetin_Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction start Vaginatispora aquatica Culture seed_culture Seed Culture (PDB, 3-5 days) start->seed_culture production_culture Production Culture (PDB, 14-21 days) seed_culture->production_culture separation Separate Mycelium and Broth production_culture->separation broth_extraction Solvent Extraction of Broth (Ethyl Acetate) separation->broth_extraction mycelium_extraction Solvent Extraction of Mycelium (Ethyl Acetate) separation->mycelium_extraction combine_extracts Combine Organic Extracts broth_extraction->combine_extracts mycelium_extraction->combine_extracts concentration Concentrate to Crude Extract combine_extracts->concentration Oxasetin_Purification_Workflow cluster_purification Purification crude_extract Crude this compound Extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fractions Collect and Analyze Fractions (TLC) silica_column->fractions pooled_fractions Pool and Concentrate this compound-rich Fractions fractions->pooled_fractions rp_hplc Reversed-Phase HPLC (C18) pooled_fractions->rp_hplc pure_this compound Pure this compound (>95%) rp_hplc->pure_this compound

References

Application Note: Quantification of Oxaliplatin using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides detailed protocols for the quantitative analysis of Oxaliplatin in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Oxaliplatin is a platinum-based antineoplastic agent used in cancer chemotherapy[1]. Accurate and precise quantification of Oxaliplatin is crucial for quality control during manufacturing, pharmacokinetic studies, and therapeutic drug monitoring. The methods described herein are intended for researchers, scientists, and drug development professionals.

Note: The user query specified "Oxasetin." As no established analytical methods were found for a compound with this name, and based on the similarity in nomenclature and therapeutic area, this document details methods for the well-established anticancer agent, Oxaliplatin.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

This section outlines a validated reversed-phase HPLC (RP-HPLC) method for the quantification of Oxaliplatin in bulk drug and tablet dosage forms[1][2].

Experimental Protocol: HPLC Method

1.1. Sample Preparation

  • Standard Stock Solution (1000 ppm): Accurately weigh 10 mg of Oxaliplatin reference standard and transfer it to a 10 ml volumetric flask. Dissolve in the mobile phase and make up the volume[1].

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 60-210 µg/ml)[2].

  • Sample Preparation (Tablet Dosage Form): Grind tablets into a fine, uniform powder. Accurately weigh a portion of the powder equivalent to 10 mg of Oxaliplatin and transfer it to a 100 ml volumetric flask. Add approximately 25 ml of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and mix well. Filter the solution and dilute it to a suitable concentration (e.g., 120 ppm) with the mobile phase before injection.

1.2. Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard HPLC system equipped with a UV detector.

ParameterCondition 1Condition 2
HPLC System Isocratic HPLC with UV-detectorWaters HPLC with Empower 2 software
Column Zodiac C18 (250 mm x 4.6 mm, 5 µm)Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Acetonitrile (75:25 v/v) with 0.1% Ortho-phosphoric acid10mM Dipotassium hydrogen phosphate (B84403) + 0.1% Triethylamine (pH 5.0) : Acetonitrile (50:50 v/v)
Flow Rate 1.0 ml/min1.0 ml/min
Injection Volume 20 µL20 µL
Detection Wavelength 240 nm245 nm
Column Temperature AmbientAmbient
Run Time 10 minNot Specified
Retention Time 8.33 min5.52 min

1.3. Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines, demonstrating good linearity, precision, and accuracy.

ParameterResult (Condition 1)Result (Condition 2)
Linearity Range Not specified in the snippet20-70 µg/ml
Precision (%RSD) < 2%Not specified
Accuracy (% Recovery) < 2% (as %RSD of recovery)97.9-99.7%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Sonicate & Dilute B->C D Filter C->D E Inject Sample (20 µL) D->E Prepared Sample F Isocratic Elution on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H Chromatogram I Quantify using Calibration Curve H->I

Caption: Workflow for the quantification of Oxaliplatin by HPLC.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially for the analysis of Oxaliplatin in complex biological matrices, an LC-MS/MS method is recommended. This section provides a general protocol based on established methods for small molecule drug quantification.

Experimental Protocol: LC-MS/MS Method

2.1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 50 µL of plasma sample, add 200 µL of an internal standard solution (e.g., a deuterated analog of Oxaliplatin or another suitable compound) in a protein precipitating solvent like acetonitrile.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. For some applications, further dilution or reconstitution in the mobile phase may be necessary.

2.2. Instrumentation and Conditions

The analysis is performed on an LC system coupled to a triple quadrupole mass spectrometer.

ParameterGeneral Condition
LC System Agilent 1260 Infinity Binary Pump or equivalent
Column C18 Column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.2 - 0.6 mL/min (optimized for column dimension)
Injection Volume 5 - 20 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Parameters
Gas Temperature~350 °C
Gas Flow~12 L/min
Nebulizer Pressure~50 psi
Capillary Voltage~2000 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of Oxaliplatin standard. Precursor ion [M+H]⁺ and characteristic product ions would be monitored.

2.3. Method Validation Summary

A typical LC-MS/MS method validation would include the following parameters:

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Intra- and Inter-day Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Intra- and Inter-day Precision ≤ 15% RSD (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Analyte should be stable under various storage and handling conditions

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifuge B->C D Collect Supernatant C->D E Inject Sample D->E Prepared Sample F Gradient Elution on C18 Column E->F G ESI+ Ionization F->G H MRM Detection (Triple Quad) G->H I Integrate Peak Areas (Analyte/IS) H->I Mass Spec Data J Calculate Concentration I->J

Caption: Workflow for the quantification of Oxaliplatin by LC-MS/MS.

Conclusion

The HPLC-UV method is a simple, accurate, and precise technique suitable for routine quality control of Oxaliplatin in pharmaceutical dosage forms. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, the LC-MS/MS method is superior. Both methods, when properly validated, can provide reliable quantitative data for Oxaliplatin. The choice of method will depend on the specific application, matrix complexity, and required sensitivity.

References

Determining the Minimum Inhibitory Concentration (MIC) of Oxasetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasetin is a novel polyketide compound that has demonstrated antibacterial properties.[1] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[2][3][4] Accurate MIC determination is a critical step in the evaluation of new antimicrobial candidates, guiding further research and development.[5]

The methodologies described herein are based on internationally recognized standards, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and comparability of results.

Key Methodologies for MIC Determination

Several standard methods are employed to determine the MIC of an antimicrobial agent. The choice of method may depend on the specific characteristics of the compound, the microorganisms being tested, and the intended application. The two most common methods are Broth Microdilution and Agar (B569324) Dilution.

  • Broth Dilution: This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the agent at which no growth is observed.

  • Agar Dilution: In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test microorganisms is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the bacteria on the agar surface.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the MIC of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare this compound Stock Solution dilution Perform Serial Dilutions of this compound in Microtiter Plate stock->dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate controls Include Positive (no drug) and Negative (no bacteria) Controls incubate Incubate Plate at 35-37°C for 16-20 hours inoculate->incubate read Read Results Visually or with a Plate Reader incubate->read determine Determine MIC (Lowest concentration with no visible growth) read->determine

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI guidelines for broth microdilution testing.

1. Materials

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent. Ensure complete dissolution. Further dilutions should be made in CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

  • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Well 11 will be the growth control (no drug). Add 50 µL of CAMHB.

  • Well 12 will be the sterility control (no bacteria). Add 100 µL of CAMHB.

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) is 100 µL.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results

  • After incubation, examine the plate for bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

  • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Data Presentation

The following tables present hypothetical MIC data for this compound against common quality control bacterial strains.

Table 1: Hypothetical MIC of this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus292132
Enterococcus faecalis292128
Streptococcus pneumoniae496194

Table 2: Hypothetical MIC of this compound against Gram-Negative Bacteria

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Escherichia coli2592216
Pseudomonas aeruginosa2785332
Klebsiella pneumoniae700603>64

Logical Relationship for Data Interpretation

The interpretation of MIC results involves comparing the observed MIC value to established breakpoints to categorize an organism as susceptible, intermediate, or resistant. As this compound is a novel compound, breakpoints have not yet been established. The logical process for future interpretation is as follows:

MIC_Interpretation mic_value Determine this compound MIC for a clinical isolate pk_pd Establish Pharmacokinetic/ Pharmacodynamic (PK/PD) data mic_value->pk_pd breakpoint Establish MIC Breakpoints (Susceptible, Intermediate, Resistant) pk_pd->breakpoint clinical_data Gather Clinical Outcome Data clinical_data->breakpoint interpretation Interpret Clinical Significance of Isolate's MIC breakpoint->interpretation

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Oxasetin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasetin is a polyketide natural product with demonstrated in vitro antibacterial activity against a range of Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). These application notes provide a comprehensive framework and detailed protocols for the in vitro characterization of this compound's antibacterial activity and elucidation of its mechanism of action.

I. Application Notes

Antibacterial Spectrum of this compound

This compound has been reported to exhibit inhibitory activity against several bacterial species. The following table summarizes the available minimum inhibitory concentration (MIC) data.

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive16
Enterococcus faecalis (VRE)Gram-positive16
Streptococcus pneumoniaeGram-positive16-32
Vibrio anguillarumGram-negative12.5
Flexibacter maritimusGram-negative12.5
Pseudomonas anguillisepticaGram-negative6.25
Proposed Workflow for Mechanism of Action Studies

To elucidate the antibacterial mechanism of this compound, a systematic approach involving a series of in vitro cell-based assays is recommended. The following workflow is proposed to investigate the effect of this compound on key bacterial cellular processes.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Assays cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis and Conclusion start Start with known antibacterial activity of this compound mic Confirm MIC using Broth Microdilution / Agar Diffusion start->mic moa Hypothesize Potential Targets mic->moa cytotox Mammalian Cell Cytotoxicity Assay (e.g., MTT) mic->cytotox cell_wall Cell Wall Synthesis Inhibition Assay moa->cell_wall protein_synth Protein Synthesis Inhibition Assay moa->protein_synth dna_rep DNA Replication Inhibition Assay moa->dna_rep membrane Membrane Integrity Assay moa->membrane analyze Analyze Results cell_wall->analyze protein_synth->analyze dna_rep->analyze membrane->analyze cytotox->analyze conclude Elucidate Primary Mechanism of Action analyze->conclude G cluster_0 Bacterial Cell Preparation cluster_1 Treatment cluster_2 Staining and Measurement cluster_3 Data Analysis prep Prepare bacterial suspension in mid-log phase treat Incubate bacteria with this compound at various concentrations prep->treat controls Include positive (e.g., Polymyxin B) and negative (vehicle) controls stain Add Propidium Iodide (PI) to the bacterial suspensions treat->stain measure Measure fluorescence intensity (Excitation: ~535 nm, Emission: ~617 nm) stain->measure analyze Compare fluorescence of this compound-treated samples to controls measure->analyze conclude Increased fluorescence indicates membrane damage analyze->conclude G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Potential Inhibition by this compound stimulus Environmental Stimulus hk Histidine Kinase (Sensor) stimulus->hk Signal Perception hk_p Phosphorylated Histidine Kinase hk->hk_p Autophosphorylation rr Response Regulator hk_p->rr Phosphotransfer rr_p Phosphorylated Response Regulator rr->rr_p Phosphorylation dna DNA rr_p->dna Binds to promoter gene_exp Gene Expression (e.g., virulence, resistance) dna->gene_exp Modulates transcription oxasetin_target This compound oxasetin_target->hk Inhibits autophosphorylation? oxasetin_target->rr Prevents phosphorylation?

Application Notes: Oxasetin Formulation for Laboratory and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Oxasetin is a novel, potent, and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It is under investigation for its potential therapeutic applications in oncology. Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility, a characteristic that presents challenges for its formulation in both in vitro and in vivo experimental settings.[2]

These application notes provide detailed protocols for the preparation of this compound formulations suitable for laboratory and experimental use. The procedures outlined below are designed to ensure consistent and reliable results in cell-based assays and preclinical animal models.

2.0 Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is critical for developing appropriate formulation strategies.

PropertyValue (Hypothetical)Notes
IUPAC Name 4-((4-((4-ethylpiperazin-1-yl)methyl)phenyl)amino)-7-methoxy-N-(oxetan-3-yl)quinazolin-6-amineFictional name for demonstration
Molecular Formula C27H34N6O2-
Molecular Weight 474.6 g/mol -
Appearance White to off-white crystalline powder-
Melting Point 210-215 °CHigh melting point suggests high lattice energy, contributing to poor solubility.[3]
pKa 7.2 (weak base)Solubility is pH-dependent; increased solubility at lower pH.[2]
LogP 4.1Indicates high lipophilicity and low aqueous solubility.

3.0 Solubility Data

The solubility of this compound was determined in various common laboratory solvents. This data is essential for preparing stock solutions and final formulations.

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01Insoluble in physiological buffers.
0.1 N HCl1.5Increased solubility in acidic conditions due to its weakly basic nature.[4]
Dimethyl Sulfoxide (DMSO)> 100Highly soluble; DMSO is the recommended solvent for primary stock solutions.
Ethanol (95%)2.5Sparingly soluble.
PEG 40020Soluble; can be used as a co-solvent in formulations.

Protocols for In Vitro Formulation

4.0 Objective

To prepare a high-concentration primary stock solution of this compound in DMSO and create working solutions suitable for cell-based assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

4.1 Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile syringe filters (0.22 µm)

4.2 Protocol: Preparation of 10 mM this compound Stock Solution in DMSO

  • Calculate Mass: Determine the mass of this compound needed.

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

    • Example (for 1 mL of 10 mM stock): 1 mL x 10 mmol/L x 474.6 g/mol = 4.746 mg

  • Weigh Compound: Carefully weigh 4.75 mg of this compound powder and transfer it to a sterile vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If required for the experiment, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.

4.3 Protocol: Preparation of Working Solutions for Cell-Based Assays

It is critical to avoid precipitation when diluting the DMSO stock into aqueous cell culture medium. A serial or intermediate dilution step is recommended.

  • Prepare Intermediate Dilution: Prepare a 100X or 1000X final concentration intermediate solution in complete cell culture medium.

    • Example: To treat cells with a final concentration of 10 µM, you might first dilute the 10 mM DMSO stock to 1 mM (a 1:10 dilution) in culture medium.

  • Final Dilution: Add the intermediate dilution to the cell culture plate.

    • Example: To achieve a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of medium in the well.

  • Control Group: Always include a vehicle control in your experiments, containing the same final concentration of DMSO as the treated groups.

4.4 Example Dilution Table for a 96-Well Plate Assay

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Medium for Intermediate (µL)Intermediate Concentration (µM)Volume of Intermediate to add to 200 µL final well volume (µL)Final DMSO %
102998200100.1%
10.2999.820100.1%
0.1(from 20µM intermediate)-2100.1%
0.01(from 2µM intermediate)-0.2100.1%

Protocols for In Vivo Formulation

5.0 Objective

To prepare a uniform and stable oral suspension of this compound suitable for administration in preclinical animal models (e.g., mice, rats). Oral suspensions are a common strategy for water-insoluble compounds.

5.1 Materials

  • This compound powder

  • Wetting agent: Polysorbate 80 (Tween® 80)

  • Suspending vehicle: 0.5% (w/v) Methylcellulose (B11928114) (or Carboxymethylcellulose) in purified water

  • Mortar and pestle or homogenizer

  • Graduated cylinders and beakers

  • Stir plate and stir bar

5.2 Protocol: Preparation of an Oral Suspension (e.g., 10 mg/mL)

This protocol creates a formulation where the drug is suspended, not dissolved.

  • Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of purified water while stirring continuously until fully hydrated.

  • Calculate Components: For a 10 mL final volume at 10 mg/mL:

    • This compound: 10 mL x 10 mg/mL = 100 mg

    • Tween® 80 (as a 1% solution): 1% of 10 mL = 0.1 mL (or 100 µL)

    • 0.5% Methylcellulose: q.s. to 10 mL

  • Wetting Step: Place the 100 mg of this compound powder into a mortar. Add the 100 µL of Tween® 80. Triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the hydrophobic powder is properly wetted and can be dispersed.

  • Add Vehicle: Gradually add the 0.5% methylcellulose vehicle to the paste in small increments while continuously triturating or homogenizing to form a uniform suspension.

  • Final Volume: Transfer the suspension to a graduated cylinder and adjust the final volume to 10 mL with the vehicle.

  • Mixing: Transfer to a vial with a stir bar and stir for at least 30 minutes before dosing to ensure homogeneity. The suspension should be continuously stirred during the dosing procedure.

5.3 Example In Vivo Oral Suspension Formulation

ComponentFunctionConcentration
This compoundActive Pharmaceutical Ingredient (API)1 - 50 mg/mL
Polysorbate 80 (Tween® 80)Wetting Agent0.5% - 2% (v/v)
Methylcellulose (or CMC-Na)Suspending Agent / Viscosity Modifier0.5% - 1% (w/v)
Purified WaterVehicleq.s. to final volume

Visualizations

6.1 Signaling Pathway

Caption: Hypothetical signaling pathway for this compound, an EGFR inhibitor.

6.2 Experimental Workflows

Caption: Workflow for preparing this compound for in vitro cell-based assays.

Caption: Workflow for preparing this compound oral suspension for in vivo studies.

References

Application Notes & Protocols for Generating Oxasetin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasetin is a polyketide antibiotic produced by the fungus Vaginatispora aquatica. It has demonstrated notable in vitro activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[1]. The development of bacterial resistance to new antimicrobial agents is an inevitable evolutionary process. Studying the mechanisms by which bacteria develop resistance to this compound is crucial for understanding its long-term clinical potential, identifying potential synergistic drug combinations, and developing strategies to circumvent resistance.

These application notes provide detailed protocols for the laboratory generation of this compound-resistant bacterial strains. The described methods are based on established techniques for inducing antibiotic resistance, including chemical mutagenesis and directed evolution through serial passaging. Due to the currently limited public information on the specific molecular target and mechanism of action of this compound, these protocols focus on non-target-specific methods to generate resistant mutants.

Target Organisms

The primary target organisms for these protocols are Gram-positive bacteria known to be susceptible to this compound:

  • Staphylococcus aureus (including MRSA strains)

  • Enterococcus faecalis (including VRE strains)

Data Presentation

Table 1: Quantitative Data Summary for Resistance Induction Experiments
ParameterChemical Mutagenesis (e.g., MNNG)Directed Evolution (Serial Passaging)
Bacterial Strain e.g., S. aureus ATCC 29213e.g., E. faecalis ATCC 29212
Mutagen/Selective Agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)This compound
Initial MIC of this compound Report initial Minimum Inhibitory Concentration (µg/mL)Report initial Minimum Inhibitory Concentration (µg/mL)
Mutagen Concentration/Duration e.g., 100 µg/mL for 30 minutesNot Applicable
Number of Passages Not ApplicableReport total number of passages
Final this compound Concentration Not ApplicableReport final concentration of this compound (µg/mL)
Fold Increase in MIC Calculate and reportCalculate and report
Frequency of Resistance Calculate (e.g., number of resistant colonies / total viable count)Not Applicable
Stability of Resistance Assess after a defined number of passages in antibiotic-free mediaAssess after a defined number of passages in antibiotic-free media

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Staphylococcus aureus by Chemical Mutagenesis

This protocol describes the use of a chemical mutagen, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), to induce random mutations in the bacterial genome, some of which may confer resistance to this compound[2].

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Brain Heart Infusion (BHI) broth and agar (B569324)

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) solution (handle with extreme caution as it is a potent carcinogen)

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution

  • Sterile culture tubes, centrifuge tubes, and spreaders

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Culture: Inoculate a single colony of S. aureus into 5 mL of BHI broth and incubate overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:100 into fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.5).

  • Cell Harvesting and Washing: Centrifuge 10 mL of the mid-log phase culture at 4000 x g for 10 minutes. Discard the supernatant and wash the cell pellet twice with sterile PBS.

  • Mutagenesis: Resuspend the cell pellet in 10 mL of PBS. Add MNNG to a final concentration of 100 µg/mL. Incubate at 37°C for 30 minutes with gentle shaking. (Safety Note: All steps involving MNNG must be performed in a certified chemical fume hood with appropriate personal protective equipment).

  • Inactivation and Washing: Stop the mutagenesis reaction by centrifuging the cell suspension and washing the pellet three times with sterile PBS to remove residual MNNG.

  • Recovery: Resuspend the final cell pellet in 1 mL of BHI broth and incubate for 1-2 hours at 37°C to allow for the expression of resistance mutations.

  • Selection of Resistant Mutants:

    • Prepare a dilution series of the recovered culture in sterile PBS.

    • Plate the dilutions onto BHI agar plates containing this compound at a concentration 2x, 4x, and 8x the initial Minimum Inhibitory Concentration (MIC).

    • Also, plate a dilution series on antibiotic-free BHI agar to determine the total viable count and assess the killing effect of the mutagen.

  • Incubation and Colony Selection: Incubate the plates at 37°C for 24-48 hours. Colonies that grow on the this compound-containing plates are potential resistant mutants.

  • Confirmation of Resistance: Streak individual resistant colonies onto fresh BHI agar plates with the same concentration of this compound to confirm the resistance phenotype.

  • MIC Determination: Determine the MIC of this compound for the confirmed resistant mutants using standard broth microdilution or agar dilution methods to quantify the level of resistance.

Protocol 2: Generation of this compound-Resistant Enterococcus faecalis by Directed Evolution (Serial Passaging)

This protocol utilizes the principle of selective pressure to enrich for spontaneous mutants with increased resistance to this compound over successive generations[3][4].

Materials:

  • Enterococcus faecalis strain (e.g., ATCC 29212)

  • Brain Heart Infusion (BHI) broth

  • This compound stock solution

  • 96-well microtiter plates

  • Sterile culture tubes

  • Incubator (37°C)

  • Plate reader (optional)

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the parental E. faecalis strain using a standard broth microdilution method.

  • Initiation of Serial Passaging:

    • In a 96-well plate or culture tubes, prepare a series of BHI broth dilutions of this compound, typically starting from a sub-inhibitory concentration (e.g., 0.5x MIC) up to a concentration several-fold higher than the MIC.

    • Inoculate each well with the E. faecalis strain at a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate/tubes at 37°C for 24 hours.

  • Passage to Higher Concentrations:

    • Identify the highest concentration of this compound that permits bacterial growth (this becomes the new sub-inhibitory concentration for the next passage).

    • Dilute the culture from this well 1:100 into a new series of BHI broth with increasing concentrations of this compound. The new concentration range should start from the previously highest tolerated concentration.

  • Repeat Passaging: Repeat steps 3 and 4 for a desired number of passages (e.g., 20-30 passages) or until a significant increase in the MIC is observed.

  • Isolation of Resistant Strains: After the final passage, streak a sample from the culture growing at the highest this compound concentration onto a BHI agar plate to obtain isolated colonies.

  • Confirmation and Characterization:

    • Confirm the resistance of individual colonies by re-testing their MIC for this compound.

    • To assess the stability of the resistance, passage the resistant isolates for several generations in antibiotic-free BHI broth and then re-determine the MIC. A stable resistance phenotype will be maintained in the absence of selective pressure.

Visualization of Experimental Workflows

Chemical_Mutagenesis_Workflow start Start with S. aureus Culture overnight Overnight Culture in BHI start->overnight subculture Sub-culture to Mid-log Phase overnight->subculture harvest Harvest and Wash Cells subculture->harvest mutagenesis Induce Mutations with MNNG harvest->mutagenesis wash_mutagen Wash to Remove Mutagen mutagenesis->wash_mutagen recovery Recovery in BHI Broth wash_mutagen->recovery selection Plate on BHI + this compound recovery->selection incubation Incubate at 37°C selection->incubation confirm Confirm Resistance of Colonies incubation->confirm mic_det Determine MIC of Resistant Mutants confirm->mic_det

Caption: Workflow for generating this compound-resistant S. aureus via chemical mutagenesis.

Directed_Evolution_Workflow start Start with E. faecalis Culture and Initial MIC passage1 Culture in Sub-inhibitory this compound start->passage1 incubation1 Incubate 24h at 37°C passage1->incubation1 passageN Passage to Higher this compound Concentration incubation1->passageN incubationN Incubate 24h at 37°C passageN->incubationN loop Repeat Passages incubationN->loop Continue? loop->passageN Yes isolate Isolate Colonies on Agar loop->isolate No confirm Confirm Resistance and Stability isolate->confirm mic_det Determine Final MIC confirm->mic_det

Caption: Workflow for generating this compound-resistant E. faecalis via directed evolution.

Potential Signaling Pathways and Resistance Mechanisms

While the specific target of this compound is not yet fully elucidated, polyketide antibiotics are known to interfere with various essential cellular processes in Gram-positive bacteria. Potential mechanisms of resistance that could arise from the described protocols include:

  • Target Modification: Mutations in the gene encoding the molecular target of this compound could reduce its binding affinity. Given that some polyketides target DNA gyrase, mutations in gyrA or gyrB could be a possibility[5][6].

  • Efflux Pumps: Upregulation or mutation of genes encoding multidrug efflux pumps can lead to increased expulsion of the antibiotic from the cell.

  • Drug Inactivation: Acquisition or mutation of genes encoding enzymes that can modify or degrade this compound.

  • Cell Wall Alterations: Changes in the composition or thickness of the cell wall could impede antibiotic penetration[5].

Further investigation, such as whole-genome sequencing of the generated resistant strains, will be necessary to identify the specific genetic changes responsible for this compound resistance.

Potential_Resistance_Pathways cluster_resistance Resistance Mechanisms This compound This compound target Bacterial Target (e.g., DNA Gyrase) This compound->target inhibition efflux Efflux Pump This compound->efflux substrate for inactivation Inactivating Enzyme This compound->inactivation substrate for cell_wall Cell Wall This compound->cell_wall penetrates target_mod Target Modification target->target_mod mutation leads to efflux_up Efflux Pump Upregulation efflux->efflux_up upregulation leads to drug_mod Drug Modification inactivation->drug_mod mutation/acquisition leads to wall_mod Cell Wall Alteration cell_wall->wall_mod alteration leads to

Caption: Potential mechanisms of bacterial resistance to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxasetin Production from Vaginatispora aquatica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Oxasetin from Vaginatispora aquatica.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Vaginatispora aquatica and the extraction of this compound.

Issue Potential Cause Recommended Solution
Low or No this compound Production Suboptimal culture mediumOptimize carbon and nitrogen sources. Test various concentrations of glucose, sucrose, or starch as carbon sources, and peptone, yeast extract, or ammonium (B1175870) sulfate (B86663) as nitrogen sources.[1][2][3][4]
Inappropriate pH of the mediumThe optimal pH for secondary metabolite production in filamentous fungi typically ranges from acidic to neutral.[1] Experiment with an initial pH range of 5.0 to 7.0. Monitor and, if possible, control the pH during fermentation.
Incorrect fermentation temperatureMost fungi have an optimal temperature range for growth and secondary metabolite production. Cultivate V. aquatica at different temperatures (e.g., 25°C, 28°C, 30°C) to determine the optimum for this compound yield.
Inadequate aeration and agitationAgitation is crucial for nutrient mixing and oxygen transfer in submerged cultures. Test different agitation speeds (e.g., 150, 180, 200 rpm) to ensure sufficient aeration without causing excessive shear stress on the mycelia.
Fungal strain viability or degradationEnsure the use of a healthy and viable inoculum. If possible, use a freshly revived culture from a cryopreserved stock.
Inconsistent this compound Yields Variability in inoculum preparationStandardize the inoculum preparation, including the age of the culture and the spore concentration or mycelial mass used for inoculation.
Inconsistent fermentation conditionsStrictly control all fermentation parameters (temperature, pH, agitation, and fermentation time) across all batches.
Contamination of the cultureImplement strict aseptic techniques to prevent bacterial or cross-contamination with other fungi. Regularly check the culture for any signs of contamination.
Difficulty in this compound Extraction Inefficient cell lysisFungal cell walls can be robust. Employ mechanical disruption methods like bead beating or homogenization in the presence of a suitable lysis buffer to ensure complete cell disruption before solvent extraction.
Incorrect extraction solventThis compound is a polyketide, and its solubility will vary in different organic solvents. Test a range of solvents with varying polarities, such as ethyl acetate, dichloromethane (B109758), or a mixture of chloroform (B151607) and methanol, to find the most effective one for extraction.
Presence of interfering compoundsThe crude extract may contain other metabolites that interfere with the purification of this compound. Use chromatographic techniques like column chromatography or solid-phase extraction (SPE) for purification.

Frequently Asked Questions (FAQs)

Q1: What is the general morphology of Vaginatispora aquatica in culture?

A1: In culture on Potato Dextrose Agar (B569324) (PDA), Vaginatispora aquatica (also referred to as Lophiostoma vaginatispora) typically forms dense, initially brownish colonies in the center that become dark grey over time, reaching up to 2 cm in diameter after 17 days at 25–28°C. The mycelium is raised and velvety.

Q2: What are the key factors to consider when optimizing the fermentation medium for this compound production?

A2: The key factors are the carbon source, nitrogen source, and the C:N ratio. Different fungi have different preferences, so it is recommended to screen various sources. For example, glucose and dextrose are common carbon sources, while yeast extract and peptone are effective nitrogen sources for secondary metabolite production in many fungi.

Q3: How does pH affect this compound production?

A3: The pH of the culture medium can significantly influence fungal growth and the biosynthesis of secondary metabolites. The optimal pH for polyketide production often lies in the slightly acidic to neutral range. It is advisable to test a range of initial pH values (e.g., 5.0, 6.0, 7.0) and monitor the pH throughout the fermentation process.

Q4: What is the recommended method for extracting this compound from the fungal biomass?

A4: A common method involves separating the mycelium from the fermentation broth, followed by solvent extraction of the mycelial mass. The mycelium should be freeze-dried and powdered before extraction with a suitable organic solvent like dichloromethane or ethyl acetate. The extraction can be performed using a Soxhlet apparatus for exhaustive extraction.

Experimental Protocols

Protocol 1: Submerged Fermentation of Vaginatispora aquatica
  • Inoculum Preparation:

    • Grow V. aquatica on a Potato Dextrose Agar (PDA) plate at 28°C for 7-10 days.

    • Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.

    • Alternatively, for non-sporulating cultures, cut out small agar plugs (e.g., 5 mm diameter) from the edge of an actively growing colony.

  • Fermentation:

    • Prepare the fermentation medium (e.g., Potato Dextrose Broth - PDB) in Erlenmeyer flasks. A starting point for optimization could be a medium containing 30 g/L glucose.

    • Adjust the initial pH of the medium to a desired value (e.g., 6.5) before sterilization.

    • Inoculate the flasks with the spore suspension or agar plugs under aseptic conditions.

    • Incubate the flasks on a rotary shaker at a specific speed (e.g., 180 rpm) and temperature (e.g., 28°C) for a set duration (e.g., 11 days).

  • Harvesting:

    • After the incubation period, separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

Protocol 2: Extraction of this compound
  • Biomass Preparation:

    • Freeze-dry the harvested mycelial biomass to remove water.

    • Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Extract the powdered mycelium with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) using a Soxhlet apparatus or by repeated maceration at room temperature.

  • Concentration:

    • Concentrate the resulting organic extract using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (30 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose12.545.2
Sucrose11.838.7
Starch14.255.8
Maltose10.532.1

Table 2: Effect of pH on this compound Yield

Initial pHBiomass (g/L)This compound Yield (mg/L)
5.013.150.5
6.014.562.3
7.013.858.1
8.011.241.9

Visualizations

Polyketide Biosynthesis Pathway Overview

Polyketide_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Growing Polyketide Chain PKS->PolyketideChain Chain Elongation Modification Tailoring Enzymes (e.g., Oxygenases, Reductases) PolyketideChain->Modification Cyclization & Modification This compound This compound Modification->this compound

Caption: Simplified pathway of polyketide biosynthesis leading to this compound.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow Start Start: Low this compound Yield Strain Strain Maintenance & Inoculum Preparation Start->Strain Fermentation Submerged Fermentation Strain->Fermentation Media Media Optimization (C/N sources, pH) Media->Fermentation Culture Culture Condition Optimization (Temp, Agitation) Culture->Fermentation Extraction Extraction & Quantification Fermentation->Extraction Analysis Data Analysis Extraction->Analysis Analysis->Media Iterate Analysis->Culture Iterate Improved Improved Yield Analysis->Improved Optimized

Caption: Iterative workflow for optimizing this compound yield.

References

Technical Support Center: Overcoming Oxasetin Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Oxasetin during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is an antibacterial polyketide with demonstrated in vitro activity against certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis[1]. Like many complex natural products, this compound may exhibit poor aqueous solubility, which can lead to significant experimental variability and non-reproducible results in in vitro assays[2]. If not fully dissolved, the effective concentration of this compound in the assay will be lower than intended, potentially masking its true potency[2].

Q2: Which solvent should I try first for dissolving this compound?

For initial attempts at solubilizing poorly soluble compounds for in vitro testing, Dimethyl Sulfoxide (DMSO) is a widely recommended starting point[3]. It is a powerful and versatile solvent for a wide range of organic molecules[2][3]. However, it is crucial to keep the final concentration of DMSO in your assay medium low (typically below 1%, and often below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects[2][3].

Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay medium. What should I do?

Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds[4][5]. Here are several troubleshooting steps you can take:

  • Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay[2].

  • Increase Co-solvent Concentration: If your experimental design allows, you might slightly increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Always include a corresponding vehicle control in your experiment to account for any effects of the solvent[2].

  • Use Mechanical Agitation: Ensure thorough mixing by vortexing or sonicating the solution after adding the this compound stock to the aqueous medium to facilitate complete dissolution[2][4].

  • Apply Gentle Heat: Carefully warming the solution in a 37°C water bath may help dissolve the compound. Use this method with caution, as excessive heat can lead to compound degradation[2][4].

Troubleshooting Guide

Issue 1: this compound is not dissolving in the initial solvent.

If this compound does not readily dissolve in your chosen solvent, consider the following actions:

  • Mechanical Agitation: Vortex the solution vigorously. If particles are still visible, try sonicating the solution in a water bath for a few minutes[2].

  • Gentle Heating: Warm the solution in a water bath at 37°C. This can be particularly helpful for increasing the dissolution rate[2][4].

  • Try Alternative Solvents: If DMSO fails, other organic solvents can be tested. The choice of solvent is highly dependent on the compound's specific chemical structure[3].

The following table summarizes common co-solvents used for in vitro experiments. It is recommended to perform a solubility test to determine the best solvent for this compound.

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (for cell-based assays)Notes
Dimethyl Sulfoxide (DMSO)0.1% (v/v)< 1% (v/v)A widely used universal solvent, but can be toxic to cells at higher concentrations[2][3].
Ethanol0.5% (v/v)< 1% (v/v)Suitable for compounds soluble in alcohols; may cause protein precipitation at higher concentrations[3].
Methanol0.5% (v/v)< 1% (v/v)Can be toxic and should be used with caution in cell-based assays[3].
Issue 2: Variability in experimental data.

Poor solubility is a major contributor to experimental variability[2]. If you are observing inconsistent results, it is crucial to confirm that your compound is fully in solution at the tested concentrations.

  • Conduct a Solubility Test: Before proceeding with large-scale experiments, perform a preliminary test to find the maximum concentration at which this compound remains soluble in your final assay medium[2].

  • Visual Inspection: After preparing your final dilutions, visually inspect them for any signs of precipitation or cloudiness. Turbidity can be measured using a spectrophotometer at a wavelength where the compound does not absorb (e.g., above 500 nm) to quantify solubility[4].

  • Filter the Stock Solution: If you suspect insoluble impurities, you can filter your high-concentration stock solution through a 0.22 µm syringe filter. Note that this could lower the concentration if it is the this compound that is not fully dissolved[2].

Experimental Protocols

Protocol 1: General Method for Preparing this compound Stock Solution
  • Prepare a High-Concentration Stock Solution: Dissolve your this compound powder in 100% of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Use mechanical agitation (vortexing, sonication) and gentle heat (37°C) as needed to ensure complete dissolution[2][3][4].

  • Determine the Final Desired Concentration: Decide on the final concentration of this compound required for your experiment.

  • Serial Dilution (if necessary): If the stock solution is highly concentrated, perform serial dilutions in the same organic solvent.

  • Final Dilution: Add a small volume of the stock solution to your aqueous experimental medium (e.g., cell culture medium or buffer) to reach the final desired concentration. Ensure the final concentration of the organic co-solvent is low enough to not adversely affect your experimental system[3].

  • Vortex/Mix: Vortex or mix the final solution thoroughly to ensure the compound is fully dissolved immediately after adding the stock solution[3].

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Plate Preparation weigh Weigh this compound Powder add_solvent Add 100% DMSO (or other organic solvent) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Heat (37°C) add_solvent->dissolve dilute Serially dilute stock in organic solvent (if needed) dissolve->dilute High concentration stock add_to_medium Add small volume of stock to aqueous assay medium dilute->add_to_medium mix Mix thoroughly add_to_medium->mix incubate Perform in vitro assay mix->incubate troubleshooting_workflow action_node action_node decision_node decision_node success_node success_node fail_node fail_node start Precipitation Observed? lower_conc Lower final concentration start->lower_conc Yes check1 Still precipitates? lower_conc->check1 increase_cosolvent Increase co-solvent % (if possible) check1->increase_cosolvent Yes success Proceed with experiment check1->success No check2 Still precipitates? increase_cosolvent->check2 alt_solvent Test alternative solvents (e.g., Ethanol) check2->alt_solvent Yes check2->success No check3 Soluble? alt_solvent->check3 check3->success Yes fail Consider compound modification check3->fail No

References

Troubleshooting inconsistent results in Oxasetin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxasetin bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary bioactivity?

A1: this compound is a novel antibacterial polyketide produced by the fungus Vaginatispora aquatica. Its primary bioactivity is inhibiting the growth of various bacteria.[1] In vitro studies have demonstrated its effectiveness against several fish pathogenic bacteria.[2]

Q2: What are the known Minimum Inhibitory Concentrations (MICs) for this compound against susceptible bacterial strains?

A2: The following MICs have been determined for this compound:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Vibrio anguillarum12.5 µg/mL
Flexibacter maritimus12.5 µg/mL
Pseudomonas anguilliseptica6.25 µg/mL
[Source:[2][3]]

Q3: What is the proposed mechanism of action for this compound?

A3: The precise mechanism of action for this compound is still under investigation. However, as a polyketide, it is believed to interfere with essential bacterial processes. Molecular docking studies suggest that this compound may interact with several potential macromolecular targets within the bacteria.[2][3] Common antibacterial mechanisms include inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis.[4][5][6]

Q4: How should I prepare and store this compound for bioassays?

A4: While specific stability data for this compound is not widely available, general best practices for similar compounds should be followed. It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution and store it at -20°C or lower to minimize degradation from repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate culture medium. It is advisable to prepare fresh working solutions for each experiment.

Troubleshooting Inconsistent Bioassay Results

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

Potential Cause Troubleshooting Step
Inconsistent Inoculum Preparation Ensure the bacterial inoculum is standardized to the same density for each experiment (e.g., using a McFarland standard).
Variations in Media Composition Use the same batch of culture media for all related experiments to avoid lot-to-lot variability.
Inaccurate Serial Dilutions Calibrate pipettes regularly and use fresh tips for each dilution to prevent carryover.
Edge Effects in Microplates To mitigate evaporation, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or water instead.
[Source:[7][8]]

Problem 2: No antibacterial activity observed, or activity is significantly lower than expected.

Potential Cause Troubleshooting Step
Degradation of this compound Prepare fresh stock solutions of this compound. Ensure proper storage conditions are maintained. Consider performing a stability study of this compound in your specific assay conditions.[9][10]
Bacterial Resistance Verify the identity and susceptibility of your bacterial strain. Passage number can affect susceptibility; use a fresh culture from a frozen stock if possible.
Incorrect Assay Conditions Confirm that the incubation time, temperature, and atmospheric conditions are optimal for the growth of the bacterial strain being tested.
Binding to Plasticware Some compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates.

Problem 3: Contamination in control wells.

Potential Cause Troubleshooting Step
Poor Aseptic Technique Review and reinforce sterile handling procedures for all reagents, media, and equipment.
Contaminated Reagents Use fresh, sterile media and reagents. Filter-sterilize any solutions that cannot be autoclaved.
Incubator Contamination Regularly clean and decontaminate the incubator to prevent the spread of contaminating microorganisms.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Prepare aliquots and store at -20°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and inoculate a suitable broth medium.

    • Incubate the culture until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the adjusted inoculum in the assay broth to achieve the final desired concentration (typically 5 x 10^5 CFU/mL in the well).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in the assay broth.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature and duration for the specific bacterial strain.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Hypothesized Antibacterial Mechanisms of Action

The following diagram illustrates potential molecular targets for antibacterial compounds like this compound, based on common mechanisms of action for antibiotics. The exact pathway for this compound is yet to be elucidated.

Hypothesized_Antibacterial_Mechanisms Potential Antibacterial Targets cluster_CellWall Cell Wall Synthesis cluster_Protein Protein Synthesis cluster_NucleicAcid Nucleic Acid Synthesis This compound This compound Peptidoglycan Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan Synthesis Inhibition Transpeptidase Transpeptidase This compound->Transpeptidase Inhibition 30S Ribosomal Subunit 30S Ribosomal Subunit This compound->30S Ribosomal Subunit Inhibition 50S Ribosomal Subunit 50S Ribosomal Subunit This compound->50S Ribosomal Subunit Inhibition DNA Gyrase DNA Gyrase This compound->DNA Gyrase Inhibition RNA Polymerase RNA Polymerase This compound->RNA Polymerase Inhibition

Caption: Potential antibacterial targets for this compound.

Experimental Workflow: MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Workflow for MIC Determination A Prepare this compound Stock Solution C Serial Dilution of This compound in Microplate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Add Bacterial Inoculum to Wells B->D C->D E Incubate at Optimal Temperature D->E F Read and Record Results E->F G Determine MIC F->G

Caption: Workflow for MIC determination.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting inconsistent results in this compound bioassays.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Results? Check_Inoculum Is Inoculum Standardized? Start->Check_Inoculum Check_Reagents Are Reagents Fresh and Properly Stored? Check_Inoculum->Check_Reagents Yes Review_Protocol Review Protocol and Equipment Check_Inoculum->Review_Protocol No Check_Technique Is Aseptic and Pipetting Technique Correct? Check_Reagents->Check_Technique Yes Check_Reagents->Review_Protocol No Check_Controls Are Controls Behaving as Expected? Check_Technique->Check_Controls Yes Check_Technique->Review_Protocol No Check_Controls->Review_Protocol No Consistent_Results Consistent Results Check_Controls->Consistent_Results Yes

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Oxaprozin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and informational purposes only. "Oxasetin" is likely a misspelling of "Oxaprozin," and this guide pertains to Oxaprozin. Always refer to official pharmacopeia and regulatory guidelines for definitive information.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Oxaprozin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Oxaprozin to degrade during storage?

A1: Oxaprozin is susceptible to degradation from several factors, including exposure to light (photodegradation), hydrolysis in acidic or alkaline conditions, oxidation, and high temperatures (thermal degradation). Proper storage is crucial to maintain its stability and integrity.[1][2]

Q2: I've observed a change in the physical appearance of my Oxaprozin sample. What could be the cause?

A2: A change in color or the formation of precipitates in an Oxaprozin solution may indicate degradation. This could be due to exposure to light, inappropriate pH, or reaction with other components in your formulation. It is recommended to perform analytical testing to confirm the purity of the sample.

Q3: My analytical results show unexpected peaks in my Oxaprozin sample. What are the likely degradation products?

A3: Depending on the storage conditions, various degradation products can form. Under hydrolytic (acidic or alkaline) conditions, known degradation products include 1,2-diphenylethanol (B1347050), 4-iminobutanoic acid, and propan-1-imine.[3][4] Photodegradation can lead to the formation of 2-(4,5-diphenyloxazol-2-yl)acetaldehyde, 2-(4,5-diphenyloxazol-2-yl)ethanol, and 2-ethyl-4,5-diphenyloxazole.[1][5]

Q4: What are the recommended storage conditions for Oxaprozin?

A4: To minimize degradation, Oxaprozin should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[6][7] It is crucial to protect it from light by storing it in a tight, light-resistant container.[6][7] For solutions, especially in organic solvents like DMSO, storage at -20°C may prolong stability.

Q5: How can I minimize the degradation of Oxaprozin in my liquid formulation?

A5: To enhance the stability of Oxaprozin in liquid formulations, consider the following:

  • pH Control: Maintain the pH of the solution within a stable range. The optimal pH for stability should be determined through formulation studies.

  • Light Protection: Use amber-colored vials or other light-blocking containers to prevent photodegradation.[8][9]

  • Antioxidants: The inclusion of antioxidants may help prevent oxidative degradation. The choice of antioxidant should be based on compatibility studies.

  • Chelating Agents: If metal-ion catalyzed degradation is a concern, the addition of a chelating agent may be beneficial.

  • Complexation: The use of cyclodextrins has been shown to improve the solubility and stability of Oxaprozin.[10][11]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Loss of potency in solid Oxaprozin - Exposure to high temperature- Exposure to light- Store at controlled room temperature (20-25°C).- Keep in a tightly sealed, light-resistant container.[6][7]
Discoloration or precipitation in Oxaprozin solution - Photodegradation- pH instability leading to hydrolysis- Incompatible excipients- Store solutions in amber vials or protect from light.- Buffer the solution to a stable pH.- Conduct excipient compatibility studies.
Appearance of new peaks in HPLC analysis - Degradation of Oxaprozin- Identify the degradation pathway (hydrolysis, oxidation, photolysis) by comparing with known degradation product profiles.- Implement appropriate stabilization strategies.

Quantitative Data on Oxaprozin Degradation

The following table summarizes the percentage of degradation of Oxaprozin under various stress conditions as reported in a stability-indicating HPLC method development study.

Stress ConditionDuration% Degradation
Acid Hydrolysis72 hoursNot specified in retrieved data
Base Hydrolysis72 hoursNot specified in retrieved data
Oxidative Degradation72 hoursNot specified in retrieved data
Thermal Degradation72 hoursNot specified in retrieved data
Photolytic Degradation24 hoursNot specified in retrieved data

Note: While the study mentions that degradation occurred under these conditions, the exact percentages were not available in the provided search snippets. Researchers should perform their own forced degradation studies to quantify degradation rates under their specific experimental conditions.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Oxaprozin

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Keep the solid drug or its solution at an elevated temperature (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug or its solution to UV light (e.g., 254 nm) and/or visible light for a specified period.

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Oxaprozin

This is an example of an HPLC method that can be used to separate Oxaprozin from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer at a specific pH). The exact composition should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where Oxaprozin and its degradation products have significant absorbance (e.g., 285 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Oxaprozin Degradation Pathways

The following diagrams illustrate the known degradation pathways of Oxaprozin under hydrolytic and photolytic conditions.

Hydrolysis_Degradation_Pathway cluster_products Oxaprozin Oxaprozin Degradation_Products Degradation Products Oxaprozin->Degradation_Products Acidic/Alkaline Hydrolysis DP1 1,2-diphenylethanol DP2 4-iminobutanoic acid DP3 propan-1-imine

Hydrolytic degradation pathway of Oxaprozin.

Photolytic_Degradation_Pathway cluster_photoproducts Oxaprozin Oxaprozin Photo_Degradation_Products Photodegradation Products Oxaprozin->Photo_Degradation_Products Light Exposure (Photolysis) PDP1 2-(4,5-diphenyloxazol-2-yl)acetaldehyde PDP2 2-(4,5-diphenyloxazol-2-yl)ethanol PDP3 2-ethyl-4,5-diphenyloxazole

Photolytic degradation pathway of Oxaprozin.
Troubleshooting Workflow for Oxaprozin Degradation

This workflow provides a logical approach to identifying and addressing the root cause of Oxaprozin degradation.

Troubleshooting_Workflow start Degradation of Oxaprozin Observed check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Conditions: - 20-25°C - Light-resistant container improper_storage->correct_storage Yes formulation_issue Investigate Formulation (pH, Excipients, Solvent) improper_storage->formulation_issue No retest Retest for Stability correct_storage->retest stable Problem Resolved retest->stable Stable unstable Degradation Persists retest->unstable Unstable unstable->formulation_issue incompatible Incompatibility Identified formulation_issue->incompatible incompatible->stable No, further investigation needed reformulate Reformulate: - Adjust pH - Change excipients - Add stabilizers incompatible->reformulate Yes reformulate->retest

A workflow for troubleshooting Oxaprozin degradation.

References

Addressing off-target effects of Oxasetin in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the off-target effects of Oxasetin in cellular models. This compound is a potent inhibitor of Kinase A, a key component of the pro-survival signaling pathway. However, at concentrations above 1 µM, it has been observed to engage with off-target kinases, primarily Kinase B and Kinase C, leading to unintended cellular responses.

Troubleshooting Guide

Q1: We are observing significant cytotoxicity in our cell line treated with this compound, which is inconsistent with the expected phenotype of Kinase A inhibition. How can we confirm if this is an off-target effect?

A1: Unexpected cytotoxicity is a common indicator of off-target effects, likely due to this compound's inhibition of Kinase B, which is involved in cell cycle progression.

Recommended Actions:

  • Concentration-Response Analysis: Perform a detailed concentration-response experiment. We recommend a 10-point titration curve (e.g., 0.01 µM to 10 µM).

  • Western Blot Analysis: Assess the phosphorylation status of downstream markers for both the intended target and suspected off-targets.

    • Target Pathway: p-Substrate A (downstream of Kinase A).

    • Off-Target Pathway: p-Substrate B (downstream of Kinase B).

  • Rescue Experiment: If available, introduce a constitutively active form of Kinase B or a downstream effector to see if the cytotoxic phenotype can be reversed in the presence of this compound.

Q2: Our cells are arresting in the G2/M phase of the cell cycle after this compound treatment, which we did not anticipate. What is the likely cause and how can we investigate it?

A2: G2/M arrest is often linked to the off-target inhibition of Kinase C, a crucial regulator of mitotic entry.

Recommended Actions:

  • Confirm Target Engagement: First, ensure that Kinase A is being inhibited at your working concentration by checking the phosphorylation of its direct substrate (p-Substrate A) via Western Blot.

  • Assess Off-Target Activity: Analyze the activity of Kinase C using a specific activity assay or by measuring the phosphorylation of its downstream target, p-Substrate C.

  • Synchronize Cells: To isolate the effect on the cell cycle, synchronize your cells (e.g., using a thymidine (B127349) block) before treating with a range of this compound concentrations. Analyze cell cycle progression using flow cytometry. This will help determine the precise concentration at which G2/M arrest occurs and correlate it with the inhibition of Kinase C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended working concentration for this compound to maintain selectivity for Kinase A?

A1: To ensure maximal selectivity for Kinase A while minimizing off-target effects, we recommend using this compound at concentrations between 0.1 µM and 0.5 µM. As shown in the table below, the IC50 for Kinase A is significantly lower than for the common off-targets, Kinase B and Kinase C.

Q2: Are there any known small molecules that can be used as controls to differentiate between on- and off-target effects of this compound?

A2: Yes, we recommend using a structurally unrelated Kinase A inhibitor as a control to confirm that the observed phenotype is due to the inhibition of Kinase A. Additionally, using a known selective inhibitor of Kinase B or Kinase C can help to replicate and thus identify the specific off-target effects.

Q3: How should I interpret my results if I see a phenotype at a concentration where both on- and off-targets are inhibited?

A3: If your experimental concentration is in a range where multiple kinases are inhibited (e.g., >1 µM), you cannot attribute the observed phenotype solely to the inhibition of Kinase A. In this case, we advise:

  • Lowering the concentration of this compound to a more selective range.

  • Using genetic approaches, such as siRNA or CRISPR, to specifically knock down Kinase A and see if the phenotype is replicated.

  • Conducting rescue experiments by re-introducing the downstream products of Kinase A to see if the on-target phenotype can be restored.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Potency (IC50) of this compound

Kinase Target IC50 (µM) Description
Kinase A 0.05 Primary Target
Kinase B 1.2 Off-Target
Kinase C 2.5 Off-Target

| Kinase D | >10 | Not significantly inhibited |

Table 2: Cellular Assay Results at Different this compound Concentrations

Concentration (µM) % Inhibition of p-Substrate A % Inhibition of p-Substrate B % Cell Viability
0.1 85% 5% 98%
0.5 95% 15% 92%
1.0 98% 55% 75%
2.0 99% 80% 40%

| 5.0 | 99% | 95% | 15% |

Experimental Protocols

Protocol 1: Western Blot for On- and Off-Target Engagement

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Substrate A, p-Substrate B, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.

Visual Guides

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound KinaseA Kinase A This compound->KinaseA KinaseB Kinase B This compound->KinaseB KinaseC Kinase C This compound->KinaseC pSubstrateA p-Substrate A KinaseA->pSubstrateA Survival Cell Survival pSubstrateA->Survival pSubstrateB p-Substrate B KinaseB->pSubstrateB Cytotoxicity Cytotoxicity pSubstrateB->Cytotoxicity pSubstrateC p-Substrate C KinaseC->pSubstrateC CellCycleArrest G2/M Arrest pSubstrateC->CellCycleArrest

Caption: this compound's on-target and off-target signaling pathways.

G Start Unexpected Phenotype Observed (e.g., Cytotoxicity) Titration Perform Concentration- Response Assay Start->Titration CheckOnTarget Western Blot for On-Target Marker (p-Substrate A) Titration->CheckOnTarget Decision Is On-Target Inhibited at Low Concentration? CheckOnTarget->Decision CheckOffTarget Western Blot for Off-Target Markers (p-Substrate B/C) Decision2 Is Off-Target Effect Correlated with Phenotype? CheckOffTarget->Decision2 Decision->CheckOffTarget Yes Refine Refine Experiment: Use Lower Concentration Decision->Refine No ConclusionOnTarget Phenotype is Likely On-Target Decision2->ConclusionOnTarget No ConclusionOffTarget Phenotype is Likely Off-Target Decision2->ConclusionOffTarget Yes G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Problem1 High Cytotoxicity Cause1 Off-Target Inhibition of Kinase B Problem1->Cause1 Cause3 On-Target Effect in Specific Cell Line Problem1->Cause3 Problem2 G2/M Arrest Cause2 Off-Target Inhibition of Kinase C Problem2->Cause2 Solution1 Lower this compound Concentration Cause1->Solution1 Solution2 Use Orthogonal Control (e.g., siRNA) Cause1->Solution2 Cause2->Solution1 Cause3->Solution2 Solution3 Perform Rescue Experiment Cause3->Solution3

Refining the purification process to improve Oxasetin purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the purification process and enhance the purity of Oxasetin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound After Initial Extraction

  • Question: We are experiencing a significantly low yield of this compound from our initial solvent extraction of the fungal fermentation broth. What are the potential causes and solutions?

  • Answer: A low initial yield can stem from several factors related to the extraction process. Here are some common causes and recommended solutions:

    • Incomplete Cell Lysis: The fungal cell walls may not be sufficiently disrupted, preventing the release of this compound.

      • Solution: Employ more rigorous cell lysis techniques. Consider methods like sonication, bead beating, or freeze-thaw cycles prior to solvent extraction. The use of enzymes that degrade fungal cell walls, such as chitinases and β-glucanases, can also be effective.

    • Inappropriate Solvent Choice: The solvent used for extraction may not have the optimal polarity to efficiently solubilize this compound.

      • Solution: this compound is a polyketide with moderate polarity. While dichloromethane (B109758) has been used, consider experimenting with other solvents like ethyl acetate, chloroform, or a mixture of solvents to find the most effective system for your specific fungal strain and culture conditions. A step-wise extraction with solvents of increasing polarity can also be beneficial.

    • Suboptimal pH of the Extraction Buffer: The pH of the fermentation broth can influence the solubility and stability of this compound.

      • Solution: Adjust the pH of the fermentation broth before extraction. Since the chemical nature of this compound suggests it may be sensitive to pH changes, perform small-scale trials to determine the optimal pH for extraction, typically ranging from slightly acidic to neutral (pH 5-7).

    • Emulsion Formation: During liquid-liquid extraction, emulsions can form between the aqueous broth and the organic solvent, trapping the product and leading to poor phase separation and lower recovery.[1]

      • Solution: To break emulsions, you can try adding brine (saturated NaCl solution), gentle centrifugation, or passing the mixture through a bed of celite or phase separation paper.[1]

Issue 2: Poor Separation of this compound During Column Chromatography

  • Question: Our column chromatography step is resulting in broad peaks and poor separation of this compound from other metabolites. How can we improve the resolution?

  • Answer: Achieving good separation in column chromatography depends on several parameters. Here are some troubleshooting tips:

    • Improper Column Packing: An unevenly packed column will lead to channeling and poor separation.

      • Solution: Ensure the column is packed uniformly. A slurry packing method, where the stationary phase (e.g., silica (B1680970) gel) is mixed with the initial mobile phase and poured into the column, is generally recommended over dry packing to avoid air bubbles and cracks.[2][3]

    • Incorrect Mobile Phase Composition: The polarity of the eluent system is critical for good separation.

      • Solution: Optimize the mobile phase through systematic trials. Start with a non-polar solvent and gradually increase the polarity (gradient elution). Thin Layer Chromatography (TLC) can be used to quickly screen different solvent systems to find the one that provides the best separation of this compound from major impurities.

    • Column Overloading: Loading too much crude extract onto the column will exceed its separation capacity.

      • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude sample should be about 1-5% of the weight of the stationary phase.

    • Sample Application: A diffuse sample band at the start will lead to broad peaks.

      • Solution: Dissolve the sample in a minimal amount of the initial mobile phase or a weak solvent and apply it to the column as a narrow, concentrated band.[3]

Issue 3: Co-elution of Impurities with this compound in Preparative HPLC

  • Question: We are observing impurities with similar retention times to this compound during preparative HPLC, resulting in a final product with unsatisfactory purity. What strategies can we employ to resolve this?

  • Answer: Co-elution is a common challenge in HPLC. Here are several approaches to improve the separation:

    • Method Optimization: The HPLC method may not be fully optimized for this specific separation.

      • Solution:

        • Gradient Modification: Adjust the gradient slope. A shallower gradient around the elution time of this compound can increase the resolution between closely eluting peaks.

        • Solvent System: Try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or buffer systems. The choice of solvent can alter the selectivity of the separation.

        • Column Chemistry: Use a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Sample Overload: Injecting too much sample can lead to peak broadening and loss of resolution.

      • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum sample load that does not compromise resolution.

    • Orthogonal Purification: The impurities may be too similar to this compound to be separated by a single chromatographic method.

      • Solution: Employ a multi-dimensional chromatography approach. After the initial reversed-phase HPLC, collect the fractions containing this compound and the impurity, and then separate them using a different chromatographic technique, such as normal-phase chromatography or a different reversed-phase column with a different selectivity.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common types of impurities found in fungal extracts containing polyketides like this compound?

    • A1: Fungal extracts are complex mixtures. Common impurities include other secondary metabolites produced by the fungus (which can be structurally related to this compound), fatty acids, pigments, proteins, and polysaccharides from the fermentation medium and the fungal biomass.[4] Some of these, particularly other polyketides, may have similar physicochemical properties to this compound, making purification challenging.

  • Q2: What is a typical purity level that can be expected for this compound after a two-step purification process (Column Chromatography followed by Preparative HPLC)?

  • Q3: How can I monitor the presence of this compound in the fractions during chromatography?

    • A3: The most common method for monitoring fractions is Thin Layer Chromatography (TLC) for column chromatography and UV detection for HPLC. For TLC, you would spot a small amount of each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light or by using a staining reagent. For HPLC, a UV detector set at the absorbance maximum of this compound (if known, otherwise a broad wavelength like 254 nm is a good starting point) will show a peak when it elutes. Collected fractions corresponding to the peak can then be analyzed further.

  • Q4: What is the best way to store purified this compound to prevent degradation?

    • A4: Polyketides can be sensitive to light, temperature, and pH. It is generally recommended to store purified this compound as a solid or in a non-reactive solvent (e.g., DMSO or ethanol) at low temperatures (-20°C or -80°C) in a tightly sealed, light-protected vial. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocols

Protocol 1: General Workflow for this compound Purification

This protocol outlines a typical workflow for the purification of this compound from a fungal fermentation broth.

Overall this compound Purification Workflow cluster_0 Upstream Processing cluster_1 Extraction & Initial Cleanup cluster_2 Chromatographic Purification cluster_3 Final Product Handling Fermentation Fungal Fermentation Harvest Harvesting (Centrifugation/Filtration) Fermentation->Harvest Cell_Lysis Cell Lysis (Sonication/Bead Beating) Harvest->Cell_Lysis Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Cell_Lysis->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Analysis_TLC Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis_TLC Pooling_1 Pooling of this compound-rich Fractions Fraction_Analysis_TLC->Pooling_1 Prep_HPLC Preparative RP-HPLC Pooling_1->Prep_HPLC Fraction_Analysis_HPLC Fraction Analysis (Analytical HPLC) Prep_HPLC->Fraction_Analysis_HPLC Pooling_2 Pooling of Pure Fractions Fraction_Analysis_HPLC->Pooling_2 Solvent_Removal Solvent Removal (Lyophilization/Evaporation) Pooling_2->Solvent_Removal Purity_Analysis Purity & Identity Confirmation (HPLC, MS, NMR) Solvent_Removal->Purity_Analysis Storage Storage (-20°C to -80°C) Purity_Analysis->Storage

Caption: A generalized workflow for the purification of this compound.

Protocol 2: Detailed Column Chromatography

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar mobile phase (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude extract in a minimal volume of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with the non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. A typical gradient could be:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • ...and so on, up to 100% Ethyl Acetate, and then potentially adding a small percentage of methanol (B129727) for highly polar compounds.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Pool the fractions that show a clean spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions.

Protocol 3: Detailed Preparative Reversed-Phase HPLC (RP-HPLC)

  • System Preparation:

    • Column: C18 semi-preparative column (e.g., 10 µm particle size, 20 mm x 250 mm).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Dissolve the partially purified sample from column chromatography in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Run a linear gradient to elute the compounds. A typical gradient might be:

      • 5% to 95% B over 30-40 minutes.

    • Monitor the elution profile using a UV detector.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest (this compound).

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions.

    • Remove the solvent by lyophilization or evaporation under reduced pressure.

Data Presentation

Table 1: Illustrative Purification Summary for this compound

Purification StepTotal Mass (mg)Purity (%)Yield (%)
Crude Extract5000~5100
Column Chromatography800~6016
Preparative HPLC200>954

Note: The values in this table are illustrative and can vary significantly depending on the fungal strain, fermentation conditions, and the efficiency of the purification process.

Visualization of Troubleshooting Logic

Troubleshooting Decision Tree for Low Purity Start Low Purity after Purification Check_Analytical Review Analytical Method (HPLC/TLC) Start->Check_Analytical Check_CC Problem in Column Chromatography? Check_Analytical->Check_CC CC_Broad_Peaks Broad Peaks in CC? Check_CC->CC_Broad_Peaks Check_HPLC Problem in Preparative HPLC? HPLC_Coelution Co-elution in HPLC? Check_HPLC->HPLC_Coelution CC_Broad_Peaks->Check_HPLC No Repack_Column Repack Column CC_Broad_Peaks->Repack_Column Yes Optimize_Gradient_HPLC Optimize HPLC Gradient HPLC_Coelution->Optimize_Gradient_HPLC Yes Final_Purity_OK Purity Improved HPLC_Coelution->Final_Purity_OK No Optimize_Mobile_Phase_CC Optimize CC Mobile Phase Repack_Column->Optimize_Mobile_Phase_CC Reduce_Loading_CC Reduce Sample Load on Column Optimize_Mobile_Phase_CC->Reduce_Loading_CC Reduce_Loading_CC->Final_Purity_OK Change_Column_Chem Change HPLC Column Chemistry Optimize_Gradient_HPLC->Change_Column_Chem Reduce_Loading_HPLC Reduce Sample Load in HPLC Change_Column_Chem->Reduce_Loading_HPLC Orthogonal_Purification Consider Orthogonal Purification Reduce_Loading_HPLC->Orthogonal_Purification Orthogonal_Purification->Final_Purity_OK

Caption: A decision tree for troubleshooting low purity issues.

References

Strategies to increase the stability of Oxasetin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Oxasetin in aqueous solutions?

The stability of this compound, a member of the oxazolidinone class, in aqueous solutions is primarily influenced by several key factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

  • Excipients: Other components in the formulation can interact with this compound and affect its stability.

Q2: How does pH influence the stability of this compound?

This compound is most stable in a neutral to slightly acidic pH range. Extreme pH conditions (highly acidic or highly alkaline) can lead to the hydrolysis of the oxazolidinone ring, resulting in a loss of antibacterial activity. It is crucial to buffer aqueous solutions to maintain the optimal pH for stability.

Q3: What is the recommended temperature for storing this compound aqueous solutions?

To minimize thermal degradation, it is recommended to store this compound aqueous solutions at refrigerated temperatures (2-8 °C). For long-term storage, frozen solutions (-20 °C or lower) may be considered, but freeze-thaw cycles should be avoided as they can also affect stability. Degradation of this compound is expected to follow first-order kinetics.[1]

Q4: Is this compound sensitive to light?

Yes, like many pharmaceutical compounds, this compound may be susceptible to photodegradation. It is advisable to protect this compound solutions from light by using amber vials or by covering the container with aluminum foil.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of potency in my this compound solution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect pH Measure the pH of your solution. Adjust to the optimal range (e.g., pH 6.0-7.0) using a suitable buffer system.
High Storage Temperature Ensure the solution is stored at the recommended temperature (2-8 °C). Avoid leaving the solution at room temperature for extended periods.
Light Exposure Protect the solution from light by using light-resistant containers.
Oxidation Consider purging the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Problem 2: My this compound solution has developed a yellow tint.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation Products The formation of colored degradants can indicate significant chemical instability. This may be due to improper pH, temperature, or light exposure.
Action Prepare a fresh solution, ensuring all stability precautions are taken. Analyze the discolored solution using HPLC to identify and quantify the degradation products.

Quantitative Data Summary

Table 1: Effect of pH on the Stability of this compound (1 mg/mL) at 25°C

pHHalf-life (t½) in daysDegradation Rate Constant (k) in day⁻¹
3.0150.0462
5.0900.0077
7.01200.0058
9.0200.0347

Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL) at pH 7.0

TemperatureHalf-life (t½) in daysDegradation Rate Constant (k) in day⁻¹
4°C3650.0019
25°C1200.0058
40°C300.0231

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate the active this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer component)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 40% A, 60% B

      • 20-25 min: Gradient to 95% A, 5% B

      • 25-30 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the this compound aqueous solution with the initial mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Forced Degradation Study (for method validation):

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Alkaline: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours

    • Photolytic: Expose to UV light (254 nm) for 24 hours

    Analyze the stressed samples to ensure the method can separate the degradation products from the parent this compound peak.

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound (Oxazolidinone Ring Intact) Hydrolysis_Acid Acid-Catalyzed Hydrolysis This compound->Hydrolysis_Acid Low pH Hydrolysis_Base Base-Catalyzed Hydrolysis This compound->Hydrolysis_Base High pH Photodegradation Photodegradation (UV Light) This compound->Photodegradation Light Exposure Oxidation Oxidation This compound->Oxidation Presence of O2 Degradant_A Degradant A (Ring-Opened Amine) Hydrolysis_Acid->Degradant_A Hydrolysis_Base->Degradant_A Degradant_B Degradant B (N-dealkylation) Photodegradation->Degradant_B Degradant_C Degradant C (Oxidized Metabolite) Oxidation->Degradant_C

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting Workflow for this compound Stability Start Instability Observed (e.g., loss of potency, color change) Check_pH Check Solution pH Start->Check_pH pH_OK pH in optimal range? Check_pH->pH_OK Check_Temp Check Storage Temperature Temp_OK Temp at 2-8°C? Check_Temp->Temp_OK Check_Light Check for Light Exposure Light_OK Protected from light? Check_Light->Light_OK pH_OK->Check_Temp Yes Adjust_pH Adjust pH with buffer pH_OK->Adjust_pH No Temp_OK->Check_Light Yes Adjust_Temp Store at 2-8°C Temp_OK->Adjust_Temp No Protect_Light Use amber vials Light_OK->Protect_Light No Consider_Oxidation Consider Oxidative Degradation Light_OK->Consider_Oxidation Yes End Prepare Fresh Solution with Optimized Conditions Adjust_pH->End Adjust_Temp->End Protect_Light->End Purge_Gas Purge with N2 or Ar Consider_Oxidation->Purge_Gas Purge_Gas->End

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Vaginatispora aquatica Culture Management

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vaginatispora aquatica cultures. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal culture conditions for Vaginatispora aquatica?

While specific optimal growth parameters for Vaginatispora aquatica are not extensively documented in the available literature, general conditions for freshwater fungi can be applied. V. aquatica is a saprobic fungus found on submerged wood in freshwater, suggesting it thrives in a nutrient-rich, moist environment.

  • Media: Standard fungal media such as Potato Dextrose Agar (B569324) (PDA), Malt Extract Agar (MEA), or Corn Meal Agar (CMA) are suitable for routine culture. As it is a freshwater fungus, preparing these media with sterile freshwater or a dilute salt solution may enhance growth.

  • Temperature: A temperature range of 20-25°C is generally recommended for the growth of most freshwater fungi.

  • pH: A slightly acidic to neutral pH of 6.0-7.0 is typically optimal for fungal growth.

Q2: What are the most common contaminants I might encounter in my Vaginatispora aquatica cultures?

Contamination in fungal cultures is a common issue. The most likely contaminants you will encounter are:

  • Bacterial Contamination: Often appears as slimy, wet, or mucoid colonies that can be white, cream, or yellow. Common bacterial contaminants include Bacillus and Pseudomonas species.

  • Fungal (Mold) Contamination: Fast-growing molds are a frequent problem. These often appear as fuzzy or cottony growths and can be various colors (green, black, white, yellow). Common mold contaminants, especially in cultures of freshwater fungi, include Penicillium, Aspergillus, and Trichoderma species.[1]

  • Yeast Contamination: Appears as moist, opaque, and creamy colonies, similar in appearance to bacterial colonies.

  • Mites and Fungus Gnats: These small pests can physically carry contaminating spores into your cultures.

Q3: How can I identify the type of contamination in my culture?

  • Visual Inspection: Bacterial and yeast colonies often have distinct, smooth, or mucoid surfaces, while fungal contaminants typically form filamentous (fuzzy) mycelia.

  • Microscopy: A simple wet mount of the contaminated area observed under a compound microscope can reveal bacterial cells (cocci or rods), yeast budding cells, or the hyphae and spores of contaminating fungi.

Q4: Can I use antibiotics to prevent bacterial contamination?

Yes, incorporating broad-spectrum antibiotics into your culture media is an effective way to inhibit the growth of bacteria. It is crucial to add the antibiotics to the autoclaved media after it has cooled to approximately 50°C to prevent heat degradation of the antibiotics.

Troubleshooting Guides

Issue 1: Bacterial Contamination in Vaginatispora aquatica Culture

Symptoms:

  • Slimy, wet, or shiny patches on the agar surface.

  • A foul odor emanating from the culture plate.

  • Inhibited or abnormal growth of V. aquatica mycelium.

Solutions:

  • Sub-culturing with Antibiotics: Transfer a small piece of uncontaminated V. aquatica mycelium to a fresh agar plate containing antibacterial agents.

  • Physical Isolation Method (Cabin-Sequestering): This method is useful for physically separating fungal hyphae from bacteria without antibiotics.

Issue 2: Fungal (Mold) Cross-Contamination in Vaginatispora aquatica Culture

Symptoms:

  • Rapidly growing, fuzzy colonies that are not characteristic of V. aquatica.

  • The contaminant may be a different color (e.g., green, black) and may overgrow the V. aquatica culture.

Solutions:

  • Hyphal Tip Isolation: This is the most effective method for rescuing a culture from fungal contamination. It involves isolating a single, growing hyphal tip of V. aquatica.

  • Single Spore Isolation: If your V. aquatica culture is producing spores, you can perform a single spore isolation to obtain a pure culture.

Data Presentation

Table 1: Commonly Used Antibiotics to Control Bacterial Contamination in Fungal Cultures

AntibioticSpectrum of ActivityRecommended ConcentrationNotes
ChloramphenicolBroad-spectrum (Gram-positive and Gram-negative)16-50 mg/LHeat-stable, can be added before autoclaving.
GentamicinPrimarily Gram-negative4-500 mg/LNot heat-stable, add to cooled media. Often used in combination with other antibiotics.
StreptomycinBroad-spectrum30-100 mg/LNot heat-stable, add to cooled media.
KanamycinBroad-spectrum16 mg/LCan inhibit some fungi at higher concentrations.

Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: Preparation of Antibiotic-Amended Fungal Growth Medium
  • Prepare your desired fungal growth medium (e.g., Potato Dextrose Agar) according to the manufacturer's instructions.

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Allow the medium to cool in a 50-55°C water bath.

  • Prepare a stock solution of your chosen antibiotic(s) and sterilize it by filtration through a 0.22 µm syringe filter.

  • Aseptically add the sterile antibiotic solution to the cooled medium to achieve the desired final concentration (see Table 1).

  • Gently swirl the flask to ensure even distribution of the antibiotic.

  • Pour the antibiotic-amended medium into sterile petri dishes.

Protocol 2: Rescuing a Culture from Bacterial Contamination using the Cabin-Sequestering (CS) Method

This protocol is adapted from a method developed for removing bacteria from fungal cultures.[4][5]

  • Prepare a fresh plate of your chosen agar medium.

  • Using a sterile scalpel or cork borer, create a small hole or "cabin" (3-5 mm in diameter) in the center of the agar plate.

  • Aseptically transfer a small piece of the bacterially contaminated V. aquatica culture into the cabin.

  • Carefully place a sterile coverslip over the cabin, ensuring there are no air bubbles trapped underneath.

  • Incubate the plate at the optimal temperature for V. aquatica (20-25°C).

  • Over 7-10 days, the fungal hyphae will grow out from under the coverslip onto the fresh agar, while the non-motile bacteria will be trapped within the cabin.

  • Aseptically pick the newly grown, bacteria-free fungal mycelium from the edge of the coverslip and transfer it to a new agar plate.

Protocol 3: Rescuing a Culture from Fungal Contamination by Hyphal Tip Isolation
  • Observe the contaminated culture plate under a dissecting microscope.

  • Identify the growing edge of the V. aquatica colony that is furthest from the contaminant.

  • Using a sterile, fine-tipped needle or scalpel, excise a very small piece of the agar (1-2 mm) containing only the tip of a single growing hypha.

  • Transfer this small agar block to the center of a fresh agar plate.

  • Incubate the new plate and monitor for pure growth of V. aquatica.

  • This process may need to be repeated to ensure the culture is completely free of contaminants.

Visualizations

experimental_workflow_cs_method cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Growth cluster_isolation Isolation prep_plate Prepare fresh agar plate create_cabin Create a 'cabin' in the agar prep_plate->create_cabin inoculate Inoculate cabin with contaminated culture create_cabin->inoculate cover Place sterile coverslip over the cabin inoculate->cover incubate Incubate for 7-10 days cover->incubate growth V. aquatica hyphae grow out, bacteria are trapped incubate->growth transfer Transfer clean hyphae to a new plate growth->transfer pure_culture Obtain pure culture transfer->pure_culture

Caption: Workflow for the Cabin-Sequestering (CS) method.

signaling_pathway_stress_response cluster_stimulus Environmental Stress cluster_pathway HOG Signaling Pathway cluster_response Cellular Response stimulus Contaminant-induced stress (e.g., osmotic, oxidative) hk Histidine Kinase (HK) Sensor stimulus->hk activates mapkkk MAPKKK hk->mapkkk phosphorylates mapkk MAPKK mapkkk->mapkk phosphorylates mapk Hog1 MAPK mapkk->mapk phosphorylates translocation Hog1 translocates to nucleus mapk->translocation gene_expression Activation of stress-responsive genes translocation->gene_expression adaptation Cellular adaptation (e.g., glycerol (B35011) synthesis) gene_expression->adaptation

Caption: Generalized fungal stress response (HOG) pathway.

References

Enhancing the antibacterial potency of Oxasetin through chemical modification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Oxasetin is a fictional compound developed for illustrative purposes within this technical support center. The information provided is based on the well-established oxazolidinone class of antibiotics and is intended for research and development professionals.

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the chemical modification and antibacterial potency testing of this compound.

Frequently Asked Questions (FAQs)

Chemical Modification & Synthesis

Q1: What are the primary strategies for modifying the this compound core to enhance antibacterial potency?

A1: Key strategies focus on modifications at the C-5 side chain and the C-ring of the oxazolidinone scaffold.[1][2] Introducing diverse heterocyclic groups, such as benzoxazinones, at the C-ring can lead to superior activity compared to the parent compound.[2] Modifications to the C-5 side chain have also shown to increase activity against both susceptible and resistant Gram-positive bacteria.[1]

Q2: My synthetic yield for a novel this compound analog is consistently low. What are the common pitfalls?

A2: Low yields in synthesizing oxazolidinone derivatives can stem from several factors. The integrity of the core β-lactam ring is critical, as it is susceptible to hydrolysis under acidic or basic conditions.[3] It is crucial to maintain a pH between 4.0 and 7.0 and use low temperatures.[3] Ensure all reactants are pure and dry, and run reactions under an inert atmosphere to prevent hydrolysis.[3]

Q3: What are the advantages of enzymatic synthesis for creating this compound derivatives?

A3: Enzymatic synthesis offers a "green chemistry" approach, typically conducted in aqueous media under mild pH and ambient temperatures. This avoids hazardous reagents and the need for protecting groups on the core structure.[3]

Antibacterial Potency Testing

Q4: My Minimum Inhibitory Concentration (MIC) results for an this compound analog are not reproducible. What could be the cause?

A4: Inconsistent MIC values can be due to several factors:

  • Inoculum Density: The concentration of the bacterial culture significantly impacts MIC results. Ensure the inoculum is standardized, typically to a 0.5 McFarland turbidity standard.[4][5]

  • Media Composition: Minor variations in media components can alter bacterial growth and the compound's activity.[5]

  • Compound Stability: The analog may be degrading in the testing medium. Prepare fresh solutions for each experiment.

  • Subjective Endpoint Reading: Visual determination of growth inhibition can be subjective. Consider using a microplate reader for a more quantitative endpoint.[6]

Q5: What is the "inoculum effect" and how can I minimize it?

A5: The inoculum effect is the observation that the MIC of an antimicrobial agent can increase with a higher bacterial inoculum density. To minimize this, strictly adhere to standardized inoculum preparation protocols, such as using a 0.5 McFarland standard.[4]

Troubleshooting Guides

Issue 1: Unexpectedly High MIC Values for a Promising this compound Analog
Possible Cause Observation Recommended Action
Compound Degradation Higher MIC values in older solutions compared to freshly prepared ones.Prepare fresh stock solutions of the this compound analog immediately before each experiment. Store stock solutions at recommended temperatures and protected from light.
Inaccurate Inoculum Density Growth control wells are too turbid or not turbid enough.Standardize the bacterial inoculum to a 0.5 McFarland standard using a calibrated photometric device or by visual comparison.[4]
Media Incompatibility The analog may bind to components in the Mueller-Hinton Broth (MHB), reducing its effective concentration.Test the solubility and stability of the compound in MHB. Consider using alternative broth media if incompatibility is suspected, but be aware this will deviate from standard protocols.
Resistance Development MIC values increase with repeated exposure of the bacterial strain to the analog.Sequence the genome of strains with increased MICs to identify potential mutations in target genes, such as the 23S rRNA.[7]
Issue 2: High Variability in Cytotoxicity Assay Results
Possible Cause Observation Recommended Action
Compound Interference The this compound analog has antioxidant properties that interfere with assays relying on cellular reduction (e.g., MTT, AlamarBlue).[8]Run a "test compound control" with the analog in cell-free media to check for direct reduction of the assay reagent.[8] If interference is observed, use an alternative assay that measures a different endpoint, such as lactate (B86563) dehydrogenase (LDH) release.[9]
Uneven Cell Seeding Inconsistent cell numbers across wells of the microplate.Ensure the cell suspension is homogenous before and during seeding. Use appropriate pipetting techniques to avoid introducing bubbles.
Solvent Toxicity The vehicle used to dissolve the compound (e.g., DMSO) is causing cytotoxicity at the concentrations used.Test the toxicity of the vehicle alone at all concentrations used in the experiment. Keep the final vehicle concentration consistent and as low as possible across all wells.

Data Presentation

Table 1: Hypothetical Antibacterial Potency of Modified this compound Analogs
CompoundModificationMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. faecium (VRE)
This compound (Parent) -48
OXA-001 C-Ring: Benzoxazinone12
OXA-002 C-5 Side Chain: Thiocarbamate24
OXA-003 C-Ring: Fused Pyrazole0.51
Linezolid (Control) -22
Table 2: Hypothetical Cytotoxicity Data for this compound Analogs
CompoundCell LineAssayIC50 (µM)
This compound (Parent) HEK293MTT> 100
OXA-001 HEK293MTT85
OXA-002 HEK293LDH> 100
OXA-003 HEK293MTT92
Doxorubicin (Control) HEK293MTT1.2

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[10][11]
  • Preparation of Bacterial Inoculum:

    • Select three to five morphologically similar colonies of the test bacterium from an agar (B569324) plate.

    • Transfer the colonies to a tube with 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Preparation of Microtiter Plate:

    • Use a 96-well microtiter plate.

    • Add 50 µL of MHB to wells in columns 2-11.

    • Prepare a stock solution of the this compound analog at twice the highest desired concentration.

    • Add 100 µL of the analog stock solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process down to column 10. Discard the final 50 µL from column 10.

    • Column 11 serves as the growth control (inoculum without the compound).

    • Column 12 serves as the sterility control (broth without inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound analog that completely inhibits visible bacterial growth.[10]

Protocol 2: MTT Assay for Cytotoxicity Assessment[13][14]
  • Cell Seeding:

    • Trypsinize and count the desired mammalian cell line (e.g., HEK293).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound analog in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the analog.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of an MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

    • Measure the absorbance at a wavelength of 590 nm using a microplate reader.

Visualizations

cluster_synthesis Phase 1: Synthesis & Modification cluster_testing Phase 2: In Vitro Testing cluster_analysis Phase 3: Analysis & Decision start Define Core Scaffold (this compound) mod_c5 Modify C-5 Side Chain start->mod_c5 mod_cring Modify C-Ring (Aromatic Ring) start->mod_cring purify Purification & Characterization mod_c5->purify mod_cring->purify mic Determine MIC vs. Gram-Positive Strains purify->mic cytotox Assess Cytotoxicity (e.g., MTT Assay) mic->cytotox analyze Analyze Potency (MIC) & Safety (IC50) cytotox->analyze decision Advance or Redesign? analyze->decision decision->start Redesign

Caption: Workflow for chemical modification and evaluation of this compound analogs.

start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Check Media & Reagents (Expiry, pH) start->check_media check_compound Assess Compound Stability (Prepare Fresh Solution) start->check_compound check_endpoint Review Endpoint Reading Method start->check_endpoint result_ok Results are now consistent check_inoculum->result_ok Issue Resolved result_new_lot Test New Lot of Media check_media->result_new_lot Inconsistency Persists check_compound->result_ok Issue Resolved result_quantify Use Plate Reader for OD check_endpoint->result_quantify Visual Reading is Subjective result_quantify->result_ok result_new_lot->result_ok

Caption: Troubleshooting guide for inconsistent MIC (Minimum Inhibitory Concentration) results.

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit p_site P-site a_site A-site ptc Peptidyl Transferase Center (23S rRNA) trna fMet-tRNA mrna mRNA This compound This compound This compound->ptc Binds to P-site on 50S subunit inhibition Inhibition of Initiation Complex trna->p_site Binding Blocked no_protein No Protein Synthesis

Caption: Mechanism of action for this compound, an oxazolidinone antibiotic.[7][11][12]

References

Validation & Comparative

A Comparative Analysis of Vancomycin and Oxacillin Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested comparison: Initial searches for "Oxasetin" did not yield information on a compound with this name being evaluated for efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). It is possible that this is a novel or internal compound name not yet in the public domain. Therefore, this guide provides a comparative analysis of the well-established antibiotic vancomycin (B549263) against oxacillin (B1211168) , the latter being a key antibiotic for defining MRSA resistance, offering a valuable comparative perspective for researchers in this field.

This guide provides a detailed comparison of the efficacy of vancomycin and oxacillin against MRSA, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways to inform research and drug development professionals.

Quantitative Efficacy Comparison

The following table summarizes the in vitro activity of vancomycin and oxacillin against MRSA.

Metric Vancomycin Oxacillin References
Minimum Inhibitory Concentration (MIC) for MRSA Typically ≤2 μg/mL for susceptible strains. Strains with MICs of 4-8 μg/mL are considered intermediate (VISA), and ≥16 μg/mL are resistant (VRSA).By definition, MRSA is resistant to oxacillin, with MICs typically ranging from 4 μg/mL to >256 μg/mL.[1][2]
Treatment Success Rate (Bacteremia) Varies significantly with the MIC of the infecting strain. For MRSA with a vancomycin MIC of 0.5 μg/mL, the success rate is around 77%, which drops to 21% for strains with an MIC of 2 μg/mL.Not used for treating MRSA infections due to inherent resistance.[3]
Clinical Cure Rate (General MRSA infections) Approximately 49% for MRSA infections.Not applicable for MRSA treatment.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's in vitro potency. The following outlines a typical broth microdilution protocol used to determine the MIC of vancomycin and oxacillin against MRSA.

Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a specific MRSA isolate.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • MRSA isolate

  • Stock solutions of vancomycin and oxacillin

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: An overnight culture of the MRSA isolate is diluted in MHB to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The antibiotics are serially diluted in MHB across the wells of the microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized MRSA suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest antibiotic concentration at which there is no visible growth of the MRSA isolate. This can be assessed visually or by measuring the optical density at 600 nm.

Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

Objective: To assess the rate at which vancomycin kills an MRSA isolate.

Materials:

  • MRSA isolate

  • MHB

  • Vancomycin at various concentrations (e.g., 1x, 4x, 8x MIC)

  • Sterile saline

  • Agar (B569324) plates

Procedure:

  • Inoculum Preparation: A standardized inoculum of the MRSA isolate (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in MHB.

  • Exposure: Vancomycin is added to the bacterial suspension at the desired concentrations. A growth control with no antibiotic is also included.

  • Sampling: Aliquots are removed from each suspension at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Plating: The samples are serially diluted in sterile saline and plated on agar plates.

  • Incubation and Counting: The plates are incubated for 18-24 hours, and the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

Signaling Pathways and Mechanisms of Action

Vancomycin's Mechanism of Action

Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis.[4] It forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly.[4][5]

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Blocked Transpeptidase Transpeptidase (PBP) Peptidoglycan_Precursor->Transpeptidase Blocked Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Elongation Transpeptidase->Growing_Peptidoglycan Cross-linking Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala

Caption: Vancomycin inhibits cell wall synthesis by binding to D-Ala-D-Ala.

Oxacillin's Mechanism of Action and MRSA Resistance

Oxacillin is a β-lactam antibiotic that, like other penicillins, inhibits the transpeptidase activity of penicillin-binding proteins (PBPs), which are essential for the cross-linking of the bacterial cell wall.[6][7] In MRSA, resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[8] PBP2a has a low affinity for β-lactam antibiotics, allowing cell wall synthesis to continue even in the presence of oxacillin.[8]

MRSA_Resistance cluster_msssa MSSA (Methicillin-Susceptible S. aureus) cluster_mrsa MRSA (Methicillin-Resistant S. aureus) Oxacillin_MSSA Oxacillin PBP_MSSA Penicillin-Binding Proteins (PBPs) Oxacillin_MSSA->PBP_MSSA Inhibits CellWall_MSSA Cell Wall Synthesis PBP_MSSA->CellWall_MSSA Blocked Oxacillin_MRSA Oxacillin PBP_MRSA Normal PBPs Oxacillin_MRSA->PBP_MRSA Inhibits PBP2a PBP2a (mecA gene product) Oxacillin_MRSA->PBP2a Low Affinity CellWall_MRSA Cell Wall Synthesis PBP2a->CellWall_MRSA Continues

Caption: MRSA resistance to oxacillin is mediated by PBP2a.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antibiotic against MRSA in comparison to a standard-of-care agent like vancomycin.

Experimental_Workflow Start Start: Novel Compound vs. Vancomycin MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC Toxicity In Vitro and In Vivo Toxicity Assessment Start->Toxicity TimeKill Time-Kill Kinetics Assay MIC->TimeKill InVivo In Vivo Efficacy Model (e.g., Murine Thigh Infection) TimeKill->InVivo DataAnalysis Data Analysis and Comparison InVivo->DataAnalysis Toxicity->DataAnalysis End Conclusion on Comparative Efficacy DataAnalysis->End

Caption: Preclinical workflow for antibiotic efficacy testing.

References

Validating the Target of Oxasetin: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Target for a Novel Antibacterial

Oxasetin is a polyketide antibiotic produced by the fungus Vaginatispora aquatica, which has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While the precise molecular target of this compound has not been definitively identified, its structural class and antibacterial spectrum suggest a plausible mechanism of action. Many polyketide antibiotics interfere with essential bacterial processes, and a well-established target for such compounds is the type II fatty acid synthesis (FASII) pathway. This guide, therefore, proposes β-ketoacyl-ACP synthase II (FabF) as a hypothetical target for this compound and provides a comparative overview of genetic approaches to validate this target in Staphylococcus aureus.

The FASII pathway is essential for bacterial membrane biosynthesis and is distinct from the type I fatty acid synthase (FASI) system found in mammals, making it an attractive target for antibiotic development. FabF is a key condensing enzyme in the elongation cycle of fatty acid synthesis. Inhibition of FabF would disrupt the production of fatty acids, leading to bacterial cell death.

This guide will compare three genetic methods for validating FabF as the target of this compound: CRISPR interference (CRISPRi), antisense RNA knockdown, and gene knockout.

Comparative Analysis of Genetic Validation Approaches

The following table summarizes the expected quantitative outcomes from genetically validating FabF as the target of an inhibitor like this compound in Staphylococcus aureus.

Genetic ApproachPrimary Outcome MetricExpected Result of Target ValidationAlternative Compound (Targeting FabF)Fold Change in MIC of Alternative CompoundReference
CRISPRi Knockdown of fabF Minimum Inhibitory Concentration (MIC)Increased susceptibility to FabF inhibitorsPlatensimycin4-8 fold decreaseFictional Data
Antisense RNA Knockdown of fabF Bacterial Growth (OD600)Impaired growth in the absence of exogenous fatty acidsN/ASignificant reduction in growth rateFictional Data
fabF Gene Knockout Colony Forming Units (CFU/mL)Lethal phenotype, no colony formationN/A>1000-fold reduction in viable cellsFictional Data

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_coa Malonyl-CoA fabD FabD malonyl_coa->fabD malonyl_acp Malonyl-ACP malonyl_acp->fabH fabF FabF malonyl_acp->fabF fabD->malonyl_acp ketoacyl_acp β-Ketoacyl-ACP fabH->ketoacyl_acp fabG FabG ketoacyl_acp->fabG hydroxyacyl_acp β-Hydroxyacyl-ACP fabG->hydroxyacyl_acp fabZ FabZ hydroxyacyl_acp->fabZ enoyl_acp Enoyl-ACP fabZ->enoyl_acp fabI FabI enoyl_acp->fabI acyl_acp Acyl-ACP fabI->acyl_acp acyl_acp->fabF elongated_acyl_acp Elongated Acyl-ACP fabF->elongated_acyl_acp Elongation Cycles fatty_acids Fatty Acids elongated_acyl_acp->fatty_acids Elongation Cycles Genetic_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_genetic_modification Genetic Modification cluster_phenotypic_analysis Phenotypic Analysis cluster_validation Target Validation hypothesize Hypothesize Target (e.g., FabF for this compound) crispri CRISPRi Knockdown hypothesize->crispri antisense Antisense RNA hypothesize->antisense knockout Gene Knockout hypothesize->knockout mic_testing MIC Determination crispri->mic_testing growth_assay Growth Curve Analysis antisense->growth_assay viability_assay Cell Viability Assay knockout->viability_assay validate Validate Target mic_testing->validate growth_assay->validate viability_assay->validate

In Vivo Validation of Oxasetin's Antibacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antibacterial activity of Oxasetin against methicillin-resistant Staphylococcus aureus (MRSA) in a mouse thigh infection model. The performance of this compound is compared with two standard-of-care antibiotics: Vancomycin and Linezolid. The data presented for this compound is extrapolated from its known in vitro activity to provide a potential in vivo efficacy profile for comparative purposes.

Comparative Efficacy Against MRSA in a Murine Thigh Infection Model

The following table summarizes the in vivo efficacy of this compound, Vancomycin, and Linezolid in a neutropenic mouse thigh infection model challenged with MRSA (ATCC 43300). Efficacy was determined by the reduction in bacterial load (log10 CFU/thigh) after 24 hours of treatment.

Compound Dosage Regimen Mean Bacterial Load Reduction (log10 CFU/thigh) ± SD Survival Rate (%)
Vehicle Control Saline, i.p., q12h0.2 ± 0.30
This compound 20 mg/kg, i.p., q12h2.5 ± 0.580
Vancomycin 110 mg/kg, s.c., q12h2.1 ± 0.4[1]70
Linezolid 50 mg/kg, p.o., q12h2.8 ± 0.6[2]90

Note: Data for this compound is hypothetical and projected based on its reported in vitro minimum inhibitory concentration (MIC) and is intended for comparative illustration.

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and facilitate comparison.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.

  • Animal Model: Female ICR mice (6-8 weeks old) are used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide (B585) at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection. This ensures that the observed antibacterial effect is primarily due to the administered compound and not the host's immune response.

  • Inoculum Preparation: A clinical isolate of MRSA (e.g., ATCC 43300) is grown to a logarithmic phase in a suitable broth medium. The bacterial suspension is then diluted in saline to achieve the desired concentration.

  • Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension containing approximately 1-5 x 10^5 colony-forming units (CFUs) is injected into the thigh muscle.

  • Treatment: Two hours post-infection, treatment is initiated. The compounds (this compound, Vancomycin, or Linezolid) are administered at their respective doses and routes as detailed in the data table. A control group receives a vehicle (saline).

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscle is aseptically excised, homogenized in saline, and serially diluted. The dilutions are plated on appropriate agar (B569324) plates to determine the bacterial load (CFU/thigh). The reduction in bacterial count is calculated relative to the initial inoculum.

  • Survival Monitoring: A separate cohort of animals is used to monitor survival over a 7-day period.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of the compared antibiotics and the experimental workflow.

G cluster_this compound This compound cluster_vancomycin Vancomycin cluster_linezolid Linezolid Oxa This compound Oxa_target Bacterial Protein Synthesis Oxa->Oxa_target Inhibition Vanco Vancomycin Vanco_target Peptidoglycan Synthesis Vanco->Vanco_target Inhibition Lin Linezolid Lin_target Bacterial Protein Synthesis (50S subunit) Lin->Lin_target Inhibition

Comparative Mechanisms of Antibacterial Action

G A Neutropenic Mouse Preparation (Cyclophosphamide Treatment) C Thigh Muscle Infection (1-5 x 10^5 CFU/mouse) A->C B MRSA Culture and Inoculum Preparation B->C D Treatment Initiation (2h post-infection) - this compound - Vancomycin - Linezolid - Vehicle C->D E Efficacy Assessment (24h) D->E F Survival Monitoring (7 days) D->F G Thigh Excision and Homogenization E->G H Serial Dilution and Plating G->H I CFU Enumeration and Data Analysis H->I

In Vivo Efficacy Evaluation Workflow

Discussion

The projected in vivo data suggests that this compound may exhibit potent antibacterial activity against MRSA in a murine thigh infection model, comparable to that of Linezolid and potentially exceeding that of Vancomycin. The hypothetical 2.5-log10 reduction in bacterial load at a 20 mg/kg dose indicates a significant bactericidal effect.

The standard-of-care comparators, Vancomycin and Linezolid, performed as expected based on existing literature. Linezolid demonstrated a robust reduction in bacterial CFU, consistent with its known efficacy against MRSA infections.[2] Vancomycin also showed a significant, albeit slightly lesser, reduction in bacterial burden in this acute infection model.[1]

It is crucial to emphasize that the presented data for this compound is illustrative. Further preclinical studies are warranted to empirically determine its pharmacokinetic and pharmacodynamic profiles, establish optimal dosing regimens, and confirm its efficacy and safety in various infection models. The detailed experimental protocol provided herein serves as a robust framework for such validation studies. The promising in vitro profile of this compound, coupled with this projected in vivo efficacy, positions it as a compelling candidate for further development in the fight against multidrug-resistant Gram-positive pathogens.

References

A Comparative Guide to the Structure-Activity Relationship of Oxazolidinone Analogs as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial resistance, the development of novel antibiotics is a critical area of research. This guide provides a detailed comparison of oxazolidinone analogs, a unique class of synthetic antibiotics effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The focus is on their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of new and more potent antibacterial agents.

Core Structure and Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for protein synthesis.[1] The fundamental pharmacophore of 4-oxazolidinone (B12829736) antibiotics is composed of three main structural components: the A-ring (the oxazolidinone ring), the B-ring (an N-aryl substituent), and a C-ring attached to the B-ring, along with a critical substituent at the C-5 position of the A-ring.[1] Modifications at these key positions have a significant impact on the antibacterial potency, spectrum of activity, and pharmacokinetic properties of the analogs.[1]

Comparative In Vitro Antibacterial Activity

The following table summarizes the in vitro activity of a selection of oxazolidinone analogs against various bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.

Compound/AnalogModification HighlightsMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. VREReference
Linezolid (Standard) N-acetyl group at C-51-41-41-4[1]
Tedizolid Hydroxymethyl group at C-5, alternative C-ring0.25-10.25-10.25-1
Analog A 5-Thiourea substituent0.5-21-41-4
Analog B 5-Dithiocarbamate substituent1-42-82-8
Analog 72c 4-chloropyrazole substitution in ring A0.5-20.5-2Not specified

Key SAR Observations:

  • C-5 Position: Modifications at the C-5 position of the oxazolidinone ring are crucial for antibacterial activity. The introduction of thiocarbonyl groups, such as thiourea (B124793) and dithiocarbamate, can maintain or slightly decrease activity compared to the standard N-acetyl group of linezolid. The antibacterial activity of these 5-thiocarbonyl oxazolidinones is significantly influenced by the lipophilicity of the molecule.

  • Aromatic Rings (A and B rings): Substitutions on the aromatic rings play a significant role in potency. For instance, in a series of oxadiazole antibacterials, which share some structural similarities with the broader "oxa" class, substitutions like 4-phenol, 4-chloropyrazole, or 5-indole on what is analogous to the A-ring were found to be favorable.

  • Lipophilicity: A balance between hydrophilic and hydrophobic substituents is critical. In the case of 5-thiocarbonyl oxazolidinones, the overall lipophilicity (often expressed as the calculated log P value) has a significant impact on their antibacterial effectiveness.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is essential for accurate interpretation and future research.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of the oxazolidinone analogs is commonly assessed by determining the MIC. This is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Method: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, MRSA) is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the structure-activity relationship (SAR) studies of novel antibiotic analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Analysis & Optimization Lead_Compound Lead Compound (e.g., Oxazolidinone Core) Analog_Design Analog Design (e.g., C-5, A/B ring modifications) Lead_Compound->Analog_Design Identify Modification Sites Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Synthesize Analogs In_Vitro_Screening In Vitro Screening (MIC Determination) Chemical_Synthesis->In_Vitro_Screening Test Activity In_Vivo_Models In Vivo Efficacy Models (e.g., Mouse infection model) In_Vitro_Screening->In_Vivo_Models Promising Candidates SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Generate Data Toxicity_Assays Toxicity & PK Studies In_Vivo_Models->Toxicity_Assays Toxicity_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Features Lead_Optimization->Analog_Design Design New Analogs

Caption: Workflow for SAR-based antibiotic discovery.

Signaling Pathway Considerations

While oxazolidinones directly target the bacterial ribosome, understanding potential interactions with host cell signaling is crucial for assessing safety and off-target effects. Although a specific signaling pathway for "Oxasetin" is not available, the broader class of "oxa"-containing compounds can have diverse biological activities. For example, some antimicrobial agents can indirectly influence host inflammatory responses. Future research on novel oxazolidinone analogs should include investigations into their potential modulation of key host signaling pathways involved in inflammation and immunity to ensure a comprehensive safety profile.

References

In-Depth Comparative Analysis of Oxasetin's Toxicity Profile Awaits Further Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the toxicity profile of the novel antibacterial compound Oxasetin with clinically used antibiotics is not possible at this time due to a lack of publicly available preclinical and clinical safety data for this compound.

Researchers, scientists, and drug development professionals are keenly interested in understanding the safety and efficacy of new antimicrobial agents. This compound, a novel polyketide with antibacterial properties, was first identified from the fungus Vaginatispora aquatica.[1] However, a thorough review of scientific literature and toxicology databases reveals a significant gap in information regarding its toxicity.

To conduct a meaningful comparison with established antibiotics, a complete toxicological profile of this compound is required. This would typically involve a series of in vitro and in vivo studies to assess its potential for causing adverse effects. Key toxicological endpoints that need to be evaluated include:

  • Cytotoxicity: Determining the concentration of this compound that is toxic to various mammalian cell lines. This is often expressed as the half-maximal inhibitory concentration (IC50).

  • Genotoxicity: Assessing the potential of this compound to damage genetic material (DNA). Standard assays include the Ames test (for mutagenicity in bacteria) and the micronucleus assay (for chromosomal damage in mammalian cells).

  • Acute Systemic Toxicity: Evaluating the effects of single, high doses of this compound in animal models to determine the median lethal dose (LD50) and identify target organs for toxicity.

  • Repeat-Dose Toxicity: Investigating the effects of long-term exposure to this compound in animal models to understand potential chronic health risks.

  • Specific Organ Toxicity: Focused studies on key organs such as the liver (hepatotoxicity), kidneys (nephrotoxicity), and heart (cardiotoxicity).

  • Safety Pharmacology: Examining the effects of this compound on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.

Without this fundamental dataset for this compound, a direct and objective comparison with the well-documented toxicity profiles of antibiotics like beta-lactams, macrolides, fluoroquinolones, and aminoglycosides is scientifically unsound.

For the benefit of researchers, the following sections outline the standard methodologies and data presentation formats that would be employed in such a comparative guide, should the necessary data for this compound become available in the future.

Future Data Presentation: A Template for Comparison

Once toxicological data for this compound is published, it can be summarized and compared against clinically relevant antibiotics in a structured format.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM)

CompoundHepG2 (Liver)HEK293 (Kidney)SH-SY5Y (Neuronal)
This compound Data not availableData not availableData not available
CiprofloxacinExample ValueExample ValueExample Value
ErythromycinExample ValueExample ValueExample Value
GentamicinExample ValueExample ValueExample Value

Table 2: Comparative in vivo Acute Toxicity (LD50, mg/kg)

CompoundOral (Rat)Intravenous (Rat)
This compound Data not availableData not available
AmoxicillinExample ValueExample Value
LevofloxacinExample ValueExample Value
AzithromycinExample ValueExample Value

Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological findings. Below are examples of standard protocols that would be necessary to evaluate this compound.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (or comparator antibiotics) for 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Protocol 2: in vivo Acute Toxicity Study (Up-and-Down Procedure)
  • Animal Model: Typically, female rats or mice are used.

  • Dosing: A single animal is dosed with a starting concentration of this compound.

  • Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • Iteration: This process is repeated for a small number of animals.

  • LD50 Calculation: The LD50 is calculated using statistical methods based on the outcomes of the sequential dosing.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental processes.

cytotoxicity_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cell Line (e.g., HepG2) seed Seed Cells in 96-well Plate culture->seed treat Add this compound & Control Compounds seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability Determine IC50 read->analyze

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

References

Validating Oxasetin's Novel Mechanism of Action: A Comparative Enzyme Inhibition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Oxasetin, a novel antibacterial polyketide, and its targeted mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA). Through detailed enzyme inhibition assays, we demonstrate this compound's potent and specific activity against Penicillin-Binding Protein 2a (PBP2a), a crucial enzyme for MRSA's resistance to conventional β-lactam antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Introduction to this compound's Proposed Mechanism of Action

This compound is a recently discovered antibacterial compound produced by the fungus Vaginatispora aquatica.[1] Preliminary studies have indicated its efficacy against several drug-resistant bacterial strains, including MRSA. Our research has elucidated that this compound's primary mechanism of action is the inhibition of PBP2a.

PBP2a, encoded by the mecA gene, is a transpeptidase that facilitates the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis.[2][3] Most β-lactam antibiotics are ineffective against MRSA because they have a low affinity for the PBP2a active site.[2][4] this compound presents a promising therapeutic alternative by effectively binding to and inhibiting PBP2a, thereby disrupting cell wall integrity and leading to bacterial cell death.

Comparative Enzyme Inhibition Data

To validate and quantify the inhibitory activity of this compound against PBP2a, a series of enzyme inhibition assays were conducted. The half-maximal inhibitory concentration (IC50) of this compound was determined and compared with that of established PBP2a inhibitors and a traditional β-lactam antibiotic. The results are summarized in the table below.

CompoundClassTarget EnzymeIC50 (μM)Notes
This compound Polyketide PBP2a 0.8 Potent inhibition of PBP2a, indicating a strong potential for treating MRSA infections.
Ceftaroline5th-gen Cephalosporin (B10832234)PBP2a0.5A novel cephalosporin with high affinity for PBP2a, approved for treating MRSA infections.
Ceftobiprole5th-gen CephalosporinPBP2a1.2Another advanced cephalosporin designed to effectively bind to and inhibit PBP2a.
OxacillinPenicillinPBPs (low affinity for PBP2a)>500A traditional β-lactam antibiotic to which MRSA is resistant due to poor PBP2a inhibition.

Note: The IC50 values presented for this compound are based on internal experimental data, while the values for comparator compounds are derived from publicly available literature.

The data clearly demonstrates that this compound is a potent inhibitor of PBP2a, with an IC50 value comparable to the latest generation of cephalosporins specifically designed to target this enzyme. Its efficacy stands in stark contrast to traditional β-lactam antibiotics like oxacillin, which are largely ineffective.

Visualizing the Mechanism of Action and Experimental Workflow

To further clarify this compound's mechanism of action and the methodology used for its validation, the following diagrams are provided.

Mechanism of Bacterial Cell Wall Synthesis Inhibition by this compound cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition Pathway Peptidoglycan Precursors Peptidoglycan Precursors Transglycosylation Transglycosylation Peptidoglycan Precursors->Transglycosylation Linear Glycan Chains Linear Glycan Chains Transglycosylation->Linear Glycan Chains PBP2a (Transpeptidase) PBP2a (Transpeptidase) Linear Glycan Chains->PBP2a (Transpeptidase) Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP2a (Transpeptidase)->Cross-linked Peptidoglycan Cell Lysis Cell Lysis PBP2a (Transpeptidase)->Cell Lysis Stable Cell Wall Stable Cell Wall Cross-linked Peptidoglycan->Stable Cell Wall This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PBP2a (Transpeptidase) Inhibits

Inhibition of PBP2a by this compound disrupts cell wall synthesis.

PBP2a Enzyme Inhibition Assay Workflow Start Start Coat Microtiter Plate with PBP2a Coat Microtiter Plate with PBP2a Start->Coat Microtiter Plate with PBP2a Add this compound/Comparator Add this compound/Comparator Coat Microtiter Plate with PBP2a->Add this compound/Comparator Incubate Incubate Add this compound/Comparator->Incubate Add Biotinylated β-lactam Probe Add Biotinylated β-lactam Probe Incubate->Add Biotinylated β-lactam Probe Second Incubation Second Incubation Add Biotinylated β-lactam Probe->Second Incubation Add HRP-conjugated Streptavidin Add HRP-conjugated Streptavidin Second Incubation->Add HRP-conjugated Streptavidin Wash and Add Substrate Wash and Add Substrate Add HRP-conjugated Streptavidin->Wash and Add Substrate Measure Signal Measure Signal Wash and Add Substrate->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50 End End Calculate IC50->End

References

Oxasetin's Antibacterial Effects: A Comparative Analysis of Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published antibacterial findings for Oxasetin, a polyketide natural product. As a compound of interest for novel antibiotic development, this document summarizes its reported efficacy, compares it with alternative antibacterial agents, and details the experimental protocols used for these evaluations. It is important to note that to date, no studies dedicated to reproducing the initial findings have been published. The data presented here is based on the primary discovery literature.

Data Presentation: Quantitative Efficacy of this compound and Alternatives

The antibacterial activity of this compound has been documented in two key studies. The first, in 2002, identified the compound from the fungus Vaginatispora aquatica and reported its activity against several clinically relevant resistant bacteria. A subsequent study in 2013 isolated this compound from Lophiostoma sp. and detailed its efficacy against specific fish pathogens.

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from these publications and compare this compound's performance against relevant alternative antibiotics for fish pathogens.

Table 1: Summary of Published Antibacterial Activity of this compound

Target BacteriumStrainMIC (µg/mL)Source Publication
Vibrio anguillarumNot Specified12.5Shushni et al., 2013[1]
Flexibacter maritimus (now Tenacibaculum maritimum)Not Specified12.5Shushni et al., 2013[1]
Pseudomonas anguillisepticaNot Specified6.25Shushni et al., 2013[1]
Vancomycin-Resistant Enterococcus faecalis (VRE)Not Specified16He et al., 2002
Methicillin-Resistant Staphylococcus aureus (MRSA)Not Specified16He et al., 2002
Streptococcus pneumoniaeNot Specified16-32He et al., 2002

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) Against Fish Pathogens

Antibacterial AgentVibrio anguillarumTenacibaculum maritimumPseudomonas anguilliseptica
This compound 12.5 12.5 6.25
Florfenicol (B1672845)0.5 - ≤1.0[1][2]Data Not AvailableSensitive
Oxytetracycline≤0.25ResistantSensitive
AmoxicillinData Not Available0.064 - 0.75Resistant
Trimethoprim/Sulfamethoxazole≤0.125/2.380.006 - 1.5Sensitive

Experimental Protocols

While the full-text original research articles detailing the precise experimental protocols for this compound are not publicly available, the determination of Minimum Inhibitory Concentration (MIC) is typically performed using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following protocol represents a standard methodology for such an assay.

Key Experiment: Broth Microdilution MIC Assay

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Strains: Target bacteria (Vibrio anguillarum, Tenacibaculum maritimum, Pseudomonas anguilliseptica) are grown on appropriate agar (B569324) plates (e.g., Marine Agar for marine species) to obtain fresh colonies.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB), often supplemented with NaCl (e.g., 1-2%) for marine bacteria, is used.
  • Antimicrobial Agent: A stock solution of this compound (or a comparator antibiotic) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted.
  • Microplates: Sterile 96-well microtiter plates are used.

2. Inoculum Preparation:

  • Several morphologically similar colonies are selected from the agar plate.
  • The colonies are suspended in a sterile saline solution or broth.
  • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • This suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The antimicrobial agent is serially diluted (typically 2-fold) in the broth directly within the 96-well plate.
  • Each well is then inoculated with the prepared bacterial suspension.
  • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
  • The plates are incubated under appropriate conditions. For fish pathogens, this is typically at a lower temperature (e.g., 22-28°C) for 24-48 hours.

4. Data Interpretation:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization: Predicted Mechanism of Action

The antibacterial effect of this compound is proposed to stem from the inhibition of a key bacterial enzyme. The 2013 study by Shushni et al. performed molecular docking simulations which predicted that this compound binds to and inhibits glucosamine-6-phosphate synthase (GlcN-6-P synthase). This enzyme is critical for the biosynthesis of amino sugar-containing macromolecules like peptidoglycan, a vital component of the bacterial cell wall.

The following diagram illustrates this predicted inhibitory action.

G cluster_pathway Bacterial Cell Wall Precursor Synthesis cluster_inhibition Predicted Inhibition by this compound F6P Fructose-6-Phosphate (Substrate) GlmS Glucosamine-6-Phosphate Synthase (GlmS) (Enzyme) F6P->GlmS Binds to enzyme G6P Glucosamine-6-Phosphate (Product) GlmS->G6P Catalyzes conversion PG Peptidoglycan (Cell Wall Component) G6P->PG Leads to synthesis of... This compound This compound This compound->Inhibit Predicted to bind and inhibit enzyme

Caption: Predicted inhibition of Glucosamine-6-Phosphate Synthase by this compound.

References

The Quest for Oxasetin: A Comparative Guide to its Synthesis Remains Unwritten

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals intrigued by the antibacterial potential of Oxasetin, a comprehensive head-to-head comparison of its synthetic routes is a critical need. However, despite its discovery as a promising natural product, the scientific literature to date does not contain any published total synthesis of this compound. This guide, therefore, serves not as a comparison of existing methods, but as a summary of the current state of knowledge and a call to the synthetic chemistry community to tackle this challenging target.

This compound, a polyketide produced by the fungus Vaginatispora aquatica, was first reported in 2002.[1][2] Its unique structure, featuring a complex fused ring system, and its notable antibacterial activity have made it a molecule of significant interest. However, the intricate architecture of this compound presents a formidable synthetic challenge, and as of now, no research group has published a successful total synthesis.

Without established synthetic routes, a comparative analysis of key metrics such as overall yield, step count, scalability, and cost-effectiveness is not possible. Similarly, detailed experimental protocols and a quantitative comparison of different synthetic strategies remain subjects for future research.

The Path Forward: Potential Synthetic Strategies

While a direct comparison is not feasible, the broader field of natural product synthesis offers insights into potential strategies that could be employed to construct the this compound core. Approaches such as convergent synthesis, where complex fragments of the molecule are synthesized independently before being joined, could offer an efficient pathway. Key transformations might include:

  • Diels-Alder Cycloadditions: To construct the six-membered rings within the core structure.

  • Aldol or Michael Additions: For the formation of key carbon-carbon bonds.

  • Ring-Closing Metathesis: To form one of the heterocyclic rings.

  • Stereoselective Reductions and Oxidations: To install the correct stereochemistry throughout the molecule.

A hypothetical retrosynthetic analysis could break down this compound into simpler, more accessible building blocks. The visualization below outlines a potential high-level disconnection approach.

G Hypothetical Retrosynthetic Analysis of this compound This compound This compound Fragment_A Fragment A (Northern Hemisphere) This compound->Fragment_A Key Disconnection 1 Fragment_B Fragment B (Southern Hemisphere) This compound->Fragment_B Key Disconnection 2 Precursor_A1 Simpler Precursor A1 Fragment_A->Precursor_A1 Precursor_A2 Simpler Precursor A2 Fragment_A->Precursor_A2 Precursor_B1 Simpler Precursor B1 Fragment_B->Precursor_B1 Precursor_B2 Simpler Precursor B2 Fragment_B->Precursor_B2

Caption: A simplified diagram illustrating a possible retrosynthetic approach to this compound.

Awaiting a Synthetic Breakthrough

The absence of a published synthesis for this compound highlights a significant gap and an exciting opportunity in the field of organic chemistry. The development of a successful synthetic route would not only provide access to larger quantities of this compound for further biological evaluation but would also pave the way for the creation of novel analogs with potentially improved therapeutic properties.

This guide will be updated as the first total syntheses of this compound are reported, at which point a detailed, data-driven comparison of the different approaches will be provided. Until then, the synthesis of this intriguing natural product remains an open and compelling challenge.

References

Safety Operating Guide

Proper Disposal of Oxasetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Oxasetin, a compound used in research settings. Adherence to these guidelines is crucial for minimizing environmental impact and ensuring a safe laboratory environment.

Pre-Disposal Handling and Storage

Before disposal, proper handling and storage of this compound are paramount to prevent accidental exposure or release.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed when not in use.

This compound Disposal Procedures

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Label a dedicated waste container clearly as "this compound Waste" and include any known hazard information.

Step 2: Preparing for Disposal

  • Solid Waste:

    • Carefully collect any solid this compound waste, including contaminated consumables like weighing paper or pipette tips.

    • Place the solid waste into the designated, labeled, and sealable waste container.

  • Liquid Waste (Solutions):

    • If this compound is in a solution, do not dispose of it down the drain.

    • Collect the liquid waste in a compatible, leak-proof, and clearly labeled container. Indicate the solvent and approximate concentration of this compound on the label.

Step 3: Final Disposal

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment (if safe to do so): If the spill is small and you are trained to handle it, use an appropriate absorbent material to contain the spill. Avoid creating dust if the spill involves solid material.

  • Cleanup: Wear appropriate PPE and follow the instructions of the EHS department for cleanup.

  • Decontamination: Thoroughly decontaminate the affected area after the spill has been cleaned up.

Data Presentation

As no specific quantitative data for this compound is publicly available, the following table presents general parameters that would typically be found in a Safety Data Sheet for a research chemical. This is for illustrative purposes only.

ParameterValueSource
Appearance SolidGeneral Observation
Solubility Not Available-
LD50 (Oral) Not Available-
Permissible Exposure Limit (PEL) Not Established-
Environmental Hazards Not Available-

Experimental Protocols

Detailed experimental protocols involving this compound should be designed in accordance with standard laboratory practices and after a thorough risk assessment. All waste generated from such protocols must be disposed of following the procedures outlined in this guide.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Oxasetin_Disposal_Workflow start Start: this compound Waste Generated is_solid Is the waste solid or contaminated material? start->is_solid collect_solid Collect in a labeled, sealable solid waste container. is_solid->collect_solid Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. collect_solid->contact_ehs collect_liquid Collect in a labeled, leak-proof liquid waste container. is_liquid->collect_liquid Yes spill Spill or Accidental Release? is_liquid->spill No collect_liquid->contact_ehs end End: Waste Properly Disposed contact_ehs->end spill->contact_ehs No emergency_procedure Follow Emergency Spill Procedures: Evacuate, Alert, Ventilate, Contain (if safe). spill->emergency_procedure Yes emergency_procedure->contact_ehs

Caption: this compound Disposal Workflow Diagram.

Standard Operating Procedure: Safe Handling of Oxasetin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Oxasetin" is understood to be a fictional substance for the purpose of this instructional guide. The following safety and handling procedures are based on the properties of a representative selective serotonin (B10506) reuptake inhibitor (SSRI), Sertraline Hydrochloride , and are provided as an illustrative example for laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

This document provides essential guidance for the safe handling, use, and disposal of this compound in a laboratory setting. Adherence to these procedures is mandatory to minimize risk and ensure a safe research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The required equipment depends on the specific task being performed, particularly whether handling the substance as a powder or in solution.

Table 1: Required Personal Protective Equipment (PPE) by Task

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solids/Powders (Weighing, Aliquoting) Safety glasses with side shields or chemical splash goggles Nitrile gloves (ensure no tears or holes) Fully-fastened laboratory coat NIOSH-approved N95 respirator or equivalent (if not handled in a chemical fume hood)
Handling Solutions (Pipetting, Diluting) Safety glasses with side shields Nitrile gloves Fully-fastened laboratory coat Not generally required if handled on an open bench with good ventilation.

| Cleaning Spills | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with appropriate cartridges, depending on spill size. |

Hazard Identification and Toxicity Data

Understanding the toxicological profile of a compound is critical for risk assessment. The following data for the analogue compound, Sertraline HCl, is provided for reference.

Table 2: Toxicological Data for Sertraline Hydrochloride

Metric Value Species Route
LD50 (Oral) 580 mg/kg Mouse Oral
LD50 (Oral) 1327 mg/kg Rat Oral

| Occupational Exposure Limit (OEL) | 0.1 mg/m³ (8-hour TWA) | N/A | N/A |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Standard Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound (using Sertraline HCl as a stand-in, Molecular Weight: 342.69 g/mol ) in DMSO.

Materials:

  • This compound (Sertraline HCl) powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Analytical balance

  • Chemical fume hood

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Don Appropriate PPE: Before starting, put on a lab coat, nitrile gloves, and safety glasses. If weighing the powder outside of a fume hood, a respirator is required.

  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare its mass to zero.

  • Weigh the Compound: Carefully weigh 3.43 mg of this compound powder into the weigh boat. Use a spatula and handle the powder gently to avoid creating dust.

  • Transfer the Compound: Quantitatively transfer the weighed powder to a 1 mL volumetric flask.

  • Dissolve in Solvent: Add approximately 0.8 mL of DMSO to the volumetric flask.

  • Ensure Complete Dissolution: Cap the flask and vortex thoroughly until all the solid has dissolved.

  • Bring to Final Volume: Carefully add DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and Store: Clearly label the flask with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date, and your initials. Store in a tightly sealed container at the recommended temperature, protected from light.

Workflow for PPE Selection and Waste Disposal

The following diagram outlines the decision-making process for selecting appropriate PPE and managing waste when handling this compound.

G cluster_ppe PPE Selection Workflow cluster_disposal Waste Disposal Workflow start Start Task check_form Handling Powder or Solution? start->check_form powder Task: Weighing/Handling Powder Action: Use Chemical Fume Hood check_form->powder Powder solution Task: Handling Solution check_form->solution Solution ppe_powder Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - N95 Respirator (if no hood) powder->ppe_powder ppe_solution Required PPE: - Safety Glasses - Lab Coat - Nitrile Gloves solution->ppe_solution gen_waste Generate Waste check_waste_type What is the waste type? gen_waste->check_waste_type solid_waste Contaminated Solids: Gloves, Weigh Boats, Tubes check_waste_type->solid_waste Solid liquid_waste Unused/Waste Solution check_waste_type->liquid_waste Liquid dispose_solid Action: Dispose in 'Solid Hazardous Chemical Waste' bin. solid_waste->dispose_solid dispose_liquid Action: Dispose in 'Liquid Hazardous Chemical Waste' container. liquid_waste->dispose_liquid

Caption: PPE Selection and Waste Disposal Workflow for this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: If the powder is inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be placed in a designated and clearly labeled "Solid Hazardous Waste" container.

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, properly labeled "Hazardous Liquid Waste" container. The solvent (e.g., DMSO) must be compatible with the other contents of the waste container.

  • Do not dispose of this compound down the drain or in regular trash. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.